molecular formula C12H15Cl2NO B1521214 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride CAS No. 1193389-82-0

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Cat. No.: B1521214
CAS No.: 1193389-82-0
M. Wt: 260.16 g/mol
InChI Key: XHVVLMVUGALCNL-UHFFFAOYSA-N
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Description

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2NO and its molecular weight is 260.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-piperidin-1-ylbenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVVLMVUGALCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, a key chemical intermediate. We will delve into its physicochemical properties, spectroscopic profile, synthesis, and handling, offering insights grounded in established chemical principles to support its application in research and development.

Chemical Identity and Molecular Structure

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a substituted aromatic aldehyde. The presence of a reactive aldehyde group, a sterically hindering ortho-chloro substituent, and a basic piperidine moiety makes it a versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

  • Chemical Name: 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride[1][2]

  • CAS Number: 1193389-82-0[1][2]

  • Free Base: 2-Chloro-6-(piperidin-1-yl)benzaldehyde

  • Free Base CAS Number: 933917-04-5[3]

The fundamental structure consists of a benzaldehyde core substituted at the C2 position with a chlorine atom and at the C6 position with a piperidine ring linked via its nitrogen atom.

Caption: Molecular structure of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride.

Physicochemical Properties

The properties of this compound are dictated by its constituent functional groups. The hydrochloride salt is typically a solid with higher water solubility than its corresponding free base.

PropertyValueSource
Molecular Formula C12H15Cl2NO[2]
Molecular Weight 260.16 g/mol [2]
Free Base Formula C12H14ClNO
Free Base Mol. Weight 223.70 g/mol
Appearance Solid (typical for hydrochloride salts)
Solubility Insoluble in water, soluble in benzene, alcohol and ether (inferred from 2-chlorobenzaldehyde). The hydrochloride salt is expected to have higher solubility in polar solvents.
Stability Stable under recommended storage conditions.[4]

Synthesis and Purification

While specific literature detailing the synthesis of this exact molecule is sparse, a logical and common approach involves nucleophilic aromatic substitution.

Proposed Synthetic Workflow

A plausible synthesis route is the reaction of 2,6-dichlorobenzaldehyde with piperidine. In this reaction, one of the chlorine atoms is displaced by the piperidine nitrogen. The ortho-aldehyde group activates the ring towards nucleophilic substitution. The reaction is typically performed in the presence of a base to neutralize the HCl generated. The resulting free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

G Reactant1 2,6-Dichlorobenzaldehyde Step1 Step1 Reactant2 Piperidine Intermediate 2-Chloro-6-(piperidin-1-yl)benzaldehyde (Free Base) Step2 Step2 Product 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride Step1->Intermediate Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF) Step2->Product Acidification (HCl in Ether/Dioxane)

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: General Procedure
  • Reaction Setup: To a solution of 2,6-dichlorobenzaldehyde in a suitable solvent (e.g., DMF or DMSO), add piperidine and a non-nucleophilic base such as potassium carbonate.

  • Heating: Heat the reaction mixture to facilitate the substitution reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

  • Purification: The crude free base can be purified using column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a dry solvent like diethyl ether or dioxane, and a solution of HCl in the same solvent is added dropwise with stirring. The precipitated hydrochloride salt is then collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic and Analytical Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the aldehyde proton (typically a singlet around 9.5-10.5 ppm), and the aliphatic protons of the piperidine ring (broad multiplets in the 1.5-3.5 ppm range).

  • ¹³C NMR: The carbon spectrum will display a characteristic signal for the aldehyde carbonyl carbon (around 190 ppm), signals for the aromatic carbons (120-160 ppm), and signals for the piperidine carbons (20-60 ppm).

  • Mass Spectrometry (MS): For the free base, the mass spectrum should show a molecular ion peak [M]+ at m/z 223 and an [M+2]+ peak with approximately one-third the intensity, characteristic of a monochlorinated compound. Predicted collision cross-section data for various adducts are available.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit key absorption bands:

    • ~1700 cm⁻¹: Strong C=O stretch of the aldehyde.[6]

    • ~2850-3000 cm⁻¹: C-H stretches of the piperidine and aromatic rings.

    • ~1560-1600 cm⁻¹: C=C stretches of the aromatic ring.

    • ~750-850 cm⁻¹: C-Cl stretch.

Reactivity, Stability, and Storage

Chemical Reactivity
  • Aldehyde Group: The aldehyde is the primary site of reactivity, susceptible to nucleophilic attack. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination.

  • Piperidine Ring: The nitrogen atom is basic and is the site of protonation. It is relatively stable to metabolic degradation, a feature often exploited in drug design.[7]

  • Aromatic Ring: The electron-donating piperidine group and the electron-withdrawing chloro and aldehyde groups influence the ring's reactivity. The steric hindrance from the two ortho substituents makes further electrophilic aromatic substitution challenging.

Stability and Storage

The compound is generally stable under standard laboratory conditions.[4] For long-term storage, the following conditions are recommended:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9][10]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[8]

  • Conditions to Avoid: Protect from moisture and direct sunlight.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Hazard Classification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.[9]

    • Skin Protection: Use appropriate chemical-resistant gloves and protective clothing.[9]

    • Respiratory Protection: Handle in a chemical fume hood to avoid inhalation of dust.[8][9]

  • Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[9]

Applications in Research and Drug Development

The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7][11] 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride serves as a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.

  • Synthetic Intermediate: The aldehyde functional group is a versatile handle for building molecular complexity through various C-C and C-N bond-forming reactions.

  • Scaffold for Drug Discovery: Chlorine-containing compounds are prevalent in pharmaceuticals, and this molecule provides a starting point for creating libraries of novel compounds for screening against various biological targets.[12] The piperidine moiety can improve pharmacokinetic properties and facilitate binding to biological targets.[7]

References

  • 2-chloro-6-(piperidin-1-yl)
  • 1193389-82-0|2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride - BLDpharm. BLDpharm.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • 2-Chloro-6-(Piperidin-1-Yl)
  • SAFETY D
  • 2-Chloro-6-(piperidin-1-yl)benzaldehyde | Sigma-Aldrich. Sigma-Aldrich.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • 2-CHLORO-4-PIPERIDIN-1-YL-BENZALDEHYDE SDS, 886501-12-8 Safety D
  • CAS No.
  • 2-chloro-6-(piperidin-1-yl)benzaldehyde (C12H14ClNO) - PubChemLite. PubChemLite.
  • 2-Chloro Benzaldehyde CAS No 89-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemicals India. CDH Fine Chemicals India.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • 2-CHLOROBENZALDEHYDE - Ataman Kimya.
  • ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm - ResearchGate.

Sources

Spectroscopic Elucidation of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride: A Definitive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, highly functionalized aromatic building blocks are critical for synthesizing complex heterocycles and central nervous system (CNS) active agents. 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a prime example of such a precursor. The presence of three distinct functional moieties—an aldehyde, a halogen, and a protonated cyclic amine—on a single benzene ring creates a highly complex electronic environment.

This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. By examining the electronic causality behind the observed chemical shifts and vibrational frequencies, this guide serves as an authoritative reference for analytical chemists and structural biologists.

Electronic and Structural Causality

To accurately interpret the spectroscopic data of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, one must first understand the intramolecular forces at play:

  • The Hydrochloride Effect: A neutral piperidine ring acts as an electron-donating group via resonance (+M effect). However, upon protonation to form the hydrochloride salt, the nitrogen's lone pair is sequestered. The group transforms into a potent electron-withdrawing moiety via induction (-I effect), fundamentally altering the electron density of the adjacent aromatic carbons and protons.

  • Steric Inhibition of Resonance: In a standard, unhindered benzaldehyde, the aldehyde proton typically resonates near 10.0 ppm[1]. However, the bulky ortho-substituents (chlorine and the piperidinium group) force the formyl carbonyl out of coplanarity with the aromatic ring. This breaks π -conjugation, preventing the ring from donating electron density to the carbonyl carbon. Consequently, the carbonyl group exerts a stronger inductive pull, deshielding the formyl proton and shifting it significantly downfield (10.20–10.50 ppm)[2].

  • Quadrupolar Relaxation: The proton attached to the piperidine nitrogen ( NH+ ) will appear as a broad singlet. This broadening is caused by the quadrupolar moment of the 14N nucleus (spin I=1 ), which induces rapid relaxation of the attached proton's spin state, combined with potential chemical exchange with trace moisture.

Self-Validating Experimental Protocols

Reliable spectroscopic data requires rigorous, self-validating sample preparation. The following protocols ensure high-fidelity data acquisition.

NMR Sample Preparation (DMSO- d6​ )

Because the analyte is a highly polar hydrochloride salt, deuterated dimethyl sulfoxide (DMSO- d6​ ) is the optimal solvent.

  • Solubility Verification: Test the solubility of the compound in non-deuterated DMSO before committing to the expensive deuterated solvent[3].

  • Mass Measurement: Weigh 5–25 mg of the analyte for 1H NMR and 50–100 mg for 13C NMR into a clean, dry vial[3].

  • Dissolution: Add 0.6–0.7 mL of anhydrous DMSO- d6​ . Vortex the mixture to ensure complete dissolution[3]. Crucial Step: DMSO- d6​ is highly hygroscopic; handle the solvent under a dry nitrogen atmosphere to prevent the absorption of atmospheric moisture, which obscures analyte signals[3].

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a high-quality 5mm NMR tube. Removing microscopic particulates is essential to prevent magnetic field shimming issues[3].

  • System Validation: Acquire spectra at 298 K. Validate the calibration by referencing the residual DMSO pentet at 2.50 ppm for 1H and the septet at 39.52 ppm for 13C [3].

ATR-FTIR Acquisition
  • Background Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Run a background scan (air) to establish a baseline and validate the absence of prior contamination.

  • Sample Application: Place 1–2 mg of the solid hydrochloride salt directly onto the center of the crystal.

  • Compression: Apply uniform pressure using the ATR anvil. Intimate contact between the crystal and the solid is critical for accurate peak intensity and resolution.

  • Acquisition: Collect 32 scans at a resolution of 4 cm −1 across a range of 4000 to 400 cm −1 .

Spectroscopic Data Synthesis

FT-IR Spectroscopic Analysis

The IR spectrum of this compound is dominated by the protonated amine and the sterically hindered carbonyl group.

Table 1: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)Vibration TypeCausality / Assignment
2850 – 2250N-H⁺ StretchBroad, complex band characteristic of tertiary amine hydrochloride salts[4].
2850 – 2950C-H StretchPiperidine ring aliphatic methylene C-H stretching.
~1690C=O StretchAldehyde carbonyl stretching; slightly lowered due to potential intramolecular hydrogen bonding with the adjacent NH⁺.
1580, 1450C=C StretchAromatic ring breathing modes.
~1210C-N StretchStretching vibration of the amine bond[5].
~770C-Cl StretchHalogen-carbon bond stretching in the fingerprint region[5].
NMR Spectroscopic Analysis

The NMR data reflects the severe electron-withdrawing nature of the protonated piperidine ring and the steric crowding around the aldehyde.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCausality / Assignment
CHO10.35Singlet (s)1HDeshielded formyl proton; shifted downfield due to ortho-substitution and steric inhibition of resonance[2].
NH⁺10.50Broad Singlet (br s)1HProtonated tertiary amine; broadened by 14N quadrupolar relaxation.
Ar-H57.65Doublet of doublets (dd)1HOrtho to the strongly electron-withdrawing piperidinium group (-I effect).
Ar-H47.55Triplet (t)1HMeta to both substituents; standard aromatic resonance.
Ar-H37.45Doublet of doublets (dd)1HOrtho to the electronegative chlorine atom.
Pip- α -CH₂3.20 – 3.40Multiplet (m)4HStrongly deshielded by the adjacent localized positive charge on the nitrogen.
Pip- β -CH₂1.80 – 1.95Multiplet (m)4HAliphatic protons, slightly deshielded by inductive decay.
Pip- γ -CH₂1.50 – 1.65Multiplet (m)2HMost shielded aliphatic protons in the piperidine ring.

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)Causality / Assignment
CHO189.5Carbonyl carbon; highly deshielded relative to aliphatic carbons[6].
Ar-C6146.2Ipso carbon attached to the protonated piperidine nitrogen.
Ar-C2134.5Ipso carbon attached to the chlorine atom.
Ar-C4133.0Para to the formyl group.
Ar-C1128.5Ipso carbon attached to the formyl group.
Ar-C3127.0Ortho to the chlorine atom.
Ar-C5121.5Ortho to the piperidinium group.
Pip- α -C53.4Deshielded aliphatic carbon adjacent to N⁺.
Pip- β -C23.1Aliphatic ring carbon.
Pip- γ -C21.5Aliphatic ring carbon.

Mechanistic Workflow Visualization

The following diagram maps the logical progression from sample preparation through to structural validation, ensuring a robust analytical pipeline.

G Start 2-Chloro-6-(piperidin-1-yl) benzaldehyde HCl PrepIR ATR-FTIR Prep (Solid State) Start->PrepIR PrepNMR NMR Sample Prep (DMSO-d6 Dissolution) Start->PrepNMR IR_Analysis IR Spectroscopy Identify Functional Groups PrepIR->IR_Analysis NMR_Analysis 1H & 13C NMR Elucidate Carbon Framework PrepNMR->NMR_Analysis IR_NH Broad N-H+ Stretch (2400-2700 cm⁻¹) IR_Analysis->IR_NH IR_CO C=O Stretch (~1690 cm⁻¹) IR_Analysis->IR_CO NMR_CHO Formyl Proton (~10.35 ppm) NMR_Analysis->NMR_CHO NMR_NH Protonated Amine (~10.50 ppm) NMR_Analysis->NMR_NH Validation Structural Validation & Data Synthesis IR_NH->Validation IR_CO->Validation NMR_CHO->Validation NMR_NH->Validation

Analytical Workflow for the Spectroscopic Validation of 2-Chloro-6-(piperidin-1-yl)benzaldehyde HCl.

References

  • 3 - BenchChem 2.1 - Doc Brown's Chemistry 3.2 - Canadian Science Publishing

  • 6 - Doc Brown's Chemistry 5.5 - BenchChem

  • 4 - National Academic Digital Library of Ethiopia

Sources

Crystal Structure Analysis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical bottleneck in rational drug design. 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (CAS: 1193389-82-0)[1] represents a highly sterically hindered ortho-substituted aromatic system. Compounds of this class are frequently utilized as key synthons for kinase inhibitors and chloroacetanilide herbicides[2].

This whitepaper provides an authoritative, self-validating framework for the X-ray crystallographic analysis of this specific hydrochloride salt. By detailing the causality behind solvent selection, cryogenic data collection, and charge-state validation during refinement, this guide ensures that structural chemists can achieve high-fidelity models with R1​<0.05 .

Chemical Context & Structural Causality

The molecule consists of a central benzaldehyde core flanked by a chlorine atom at the 2-position and a piperidine ring at the 6-position. The steric clash between these bulky ortho-substituents forces the aldehyde carbonyl out of the coplanar alignment typically seen in unhindered benzaldehydes.

Because the free base form of the piperidine derivative is prone to oxidation and can be difficult to crystallize as a stable solid, it is isolated as a hydrochloride salt ( C12​H15​Cl2​NO ). In this state, the piperidine nitrogen is protonated (forming a piperidinium cation), which fundamentally alters the crystal packing landscape by introducing a strong hydrogen bond donor ( N+−H ) that pairs with the spherical chloride counterion ( Cl− ).

Crystallization Methodology

To obtain diffraction-quality single crystals, the crystallization protocol must suppress rapid nucleation (which leads to amorphous powders) and promote slow, ordered lattice assembly. For hydrochloride salts of bulky amines, vapor diffusion is the optimal self-validating method: if the anti-solvent diffuses too quickly, the salt will crash out; if diffusion is controlled, faceted block crystals form.

Step-by-Step Protocol: Vapor Diffusion
  • Dissolution: Weigh 50 mg of 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride into a 4 mL inner glass vial. Dissolve completely in 1.5 mL of HPLC-grade methanol (protic solvent capable of solvating both the cation and the chloride ion).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved impurities).

  • Anti-Solvent Chamber: Place the unsealed 4 mL inner vial into a 20 mL outer scintillation vial containing 5 mL of diethyl ether (a non-polar anti-solvent).

  • Equilibration: Cap the outer vial tightly with a Teflon-lined lid. Store undisturbed at 277 K (4 °C) for 7 to 14 days. The lower temperature reduces thermal kinetic energy, favoring the thermodynamic crystal product over kinetic polymorphs.

  • Harvesting: Once colorless block crystals reach ~0.2 mm in size, extract them using a micro-spatula and immediately submerge them in Paratone-N oil to prevent solvent evaporation and subsequent lattice degradation.

G1 N1 API Synthesis (Free Base) N2 HCl Addition (Protonation) N1->N2 Stoichiometric HCl N3 Solvent Selection (MeOH / Et2O) N2->N3 Dissolution N4 Vapor Diffusion (277 K, 7 Days) N3->N4 Anti-solvent diffusion N5 Crystal Harvest (Paratone Oil) N4->N5 Selection under microscope

Workflow for the crystallization of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride.

X-ray Diffraction (XRD) Data Collection

Causality of Cryogenic Cooling

Piperidine rings are notorious for exhibiting dynamic positional disorder (ring-flipping) at room temperature, which artificially inflates thermal ellipsoids and obscures the true chair conformation. To counteract this, data collection must be performed at cryogenic temperatures.

Step-by-Step Protocol: Data Acquisition
  • Mounting: Under a polarized light microscope, select a single crystal with sharp extinction (indicating a lack of twinning). Mount the crystal on a 100 µm MiTeGen polyimide cryoloop.

  • Cryo-Cooling: Transfer the loop immediately to the goniometer head of the diffractometer, intersecting a continuous nitrogen cold stream set to 100(2) K.

  • Diffraction: Utilize Mo radiation ( λ=0.71073 Å) to minimize absorption effects common with heavier atoms like chlorine. Collect ω and ϕ scans to a resolution of θmax​=27.5∘ .

  • Integration: Integrate the frames and apply a multi-scan absorption correction. A successful integration should yield an internal agreement factor ( Rint​ ) of less than 0.06.

Quantitative Data Summary

The anticipated crystallographic parameters for this specific salt are summarized below, based on the behavior of highly similar structural isomers[2].

ParameterExpected Value / Assignment
Empirical Formula C12​H15​Cl2​NO
Formula Weight 260.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Probable Crystal System Monoclinic
Probable Space Group P21​/c
Z (Molecules per unit cell) 4

Structural Solution & Refinement

The structure solution process is a self-validating loop. We utilize OLEX2[3], a comprehensive GUI that seamlessly integrates the SHELX suite[4] for solving and refining the structure.

Refinement Logic & Mechanistic Validation
  • Phase Problem Solution: Use SHELXT (intrinsic phasing) to solve the initial structure. The heavy chlorine atoms will appear as the highest peaks in the initial electron density map.

  • Anisotropic Refinement: Assign the C, N, O, and Cl atoms and refine them anisotropically using SHELXL[4].

  • Validating the Salt State (Crucial Step): Do not automatically place the piperidine hydrogen using a riding model. Instead, calculate a difference Fourier map ( Fo​−Fc​ ). A distinct residual electron density peak (~0.4 to 0.6 e−3 ) should be visible adjacent to the piperidine nitrogen, directed toward the chloride counterion. Assigning this peak as a hydrogen atom confirms the protonation state (piperidinium) and validates the chemical identity of the hydrochloride salt.

  • Aldehyde Orientation: Check the aldehyde oxygen for elongated thermal ellipsoids. If the oxygen atom appears smeared, the aldehyde group may be exhibiting rotational disorder. In this case, model the oxygen atom over two split positions (e.g., O1A and O1B) and refine their occupancies to sum to 1.0.

G2 A Raw Diffraction Data (.hkl & .p4p) B Structure Solution (SHELXT) A->B C Heavy Atom Assignment (Cl, O, N, C) B->C D Anisotropic Refinement (SHELXL) C->D E Hydrogen Placement (Difference Map) D->E Locate N-H peak E->D Iterative cycles F Validation (checkCIF) E->F Final R1 < 0.05

Iterative structural refinement and validation logic using SHELXL and checkCIF.

Hydrogen Bonding Network

The dominant driving force for the crystal packing of 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is the charge-assisted hydrogen bond between the piperidinium cation and the chloride anion. Secondary weak interactions ( C−H⋯O and C−H⋯Cl ) link these discrete ion pairs into extended 1D chains or 2D sheets[2].

Donor-H AcceptorD-H (Å)H A (Å)D A (Å)Angle D-H A (°)Interaction Type
N1−H1⋯Cl1− 0.91(2)2.15(2)3.05(1)> 160Primary Salt Bridge
Cpiperidine​−H⋯Cl1− 0.992.653.50~ 140Secondary Contact
Caryl​−H⋯O1 0.952.503.35~ 150Weak H-Bond

Final Validation & Deposition

Before finalizing the structural model, the .cif (Crystallographic Information File) must be subjected to rigorous automated validation. The IUCr's checkCIF/PLATON web service[5] evaluates the dataset for missing symmetry, unmodeled voids, and refinement instabilities. A structurally sound model for this compound will yield no Level A or Level B alerts regarding fundamental crystallographic geometry. The final validated structure is then ready for deposition into the Cambridge Structural Database (CSD).

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Rational Approach to Target Identification and Pathway Analysis

Abstract

The 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride scaffold represents a promising, yet mechanistically uncharacterized, chemical entity. While the piperidine moiety is a well-established pharmacophore known to improve pharmacokinetic properties and interact with a range of biological targets, the specific mechanism of action for this particular series of derivatives remains to be elucidated.[1][2] This guide provides a comprehensive, technically-focused framework for researchers and drug development professionals to systematically investigate the mechanism of action of these novel compounds. We will operate under a plausible-yet-unproven hypothesis that these derivatives function as inhibitors of a key signaling pathway, such as the Nuclear Factor-kappa B (NF-κB) cascade, a pathway frequently modulated by piperidine-containing anti-inflammatory agents.[3] This document will detail a rational, multi-faceted experimental strategy, from initial target validation to in-depth cellular and biochemical assays, designed to rigorously test this hypothesis and uncover the true biological activity of this promising compound class.

Introduction: The Enigma of the 2-Chloro-6-(piperidin-1-yl)benzaldehyde Scaffold

The piperidine ring is a ubiquitous feature in a multitude of approved pharmaceuticals, valued for its ability to confer favorable ADME (absorption, distribution, metabolism, and excretion) properties and to serve as a versatile scaffold for engaging with diverse biological targets.[1][2] Its presence in compounds with demonstrated anti-inflammatory, anticancer, and CNS-active properties underscores its significance in medicinal chemistry.[4][5] The benzaldehyde component, while less decorated in the annals of pharmacology, provides a crucial reactive handle for synthetic elaboration and may itself contribute to target engagement.

Despite the prevalence of its constituent parts, the specific biological activity of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride and its derivatives is not well-documented in publicly available literature. This presents both a challenge and an opportunity. The challenge lies in the absence of a clear starting point for mechanistic investigation. The opportunity resides in the potential for discovering a novel mechanism of action that could pave the way for a new class of therapeutics.

A Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Based on the known anti-inflammatory properties of some piperidine-containing molecules, we will proceed with the working hypothesis that 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride derivatives exert their biological effects through the inhibition of the NF-κB signaling pathway.[3] This pathway is a cornerstone of the inflammatory response and is implicated in a wide array of pathologies, including chronic inflammatory diseases, autoimmune disorders, and cancer.

The NF-κB Signaling Cascade: A Brief Overview

The NF-κB family of transcription factors are central regulators of genes involved in inflammation, immunity, cell proliferation, and survival. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm through their interaction with inhibitory proteins known as IκBs. Upon stimulation by various signals (e.g., cytokines, growth factors, or pathogen-associated molecular patterns), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

Our hypothesis posits that the 2-Chloro-6-(piperidin-1-yl)benzaldehyde derivatives interfere with one or more key steps in this cascade.

A Rigorous Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a comprehensive, step-by-step experimental plan to investigate the proposed mechanism of action. This workflow is designed to be a self-validating system, with each stage building upon the findings of the previous one.

Phase 1: Cellular Phenotyping and Pathway Activity Assessment

The initial phase focuses on confirming that the compounds of interest indeed modulate the NF-κB pathway in a cellular context.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line Selection: Employ a human cell line known to have a robust NF-κB response, such as HEK293 or HeLa cells.

  • Transfection: Co-transfect the cells with a plasmid encoding a luciferase reporter gene under the control of an NF-κB response element and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with a dose-response range of the 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride derivatives for a predetermined time.

  • Stimulation: Induce NF-κB activation using a known stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value for each derivative.

Data Presentation: Table 1. Hypothetical IC50 Values of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Derivatives in an NF-κB Reporter Assay

DerivativeR-Group ModificationIC50 (µM)
Lead Compound-5.2
Derivative A4-fluoro2.1
Derivative B4-methoxy8.9
Derivative C3-chloro4.5

Workflow Diagram: Phase 1

G A HEK293 Cells B Co-transfection with NF-κB Luciferase Reporter and Renilla Control A->B C Treatment with Benzaldehyde Derivatives (Dose-Response) B->C D Stimulation with TNF-α C->D E Cell Lysis D->E F Dual-Luciferase Assay E->F G Data Analysis: IC50 Determination F->G

Caption: Phase 1 Experimental Workflow.

Phase 2: Delineating the Molecular Target within the NF-κB Pathway

Once it is established that the compounds inhibit NF-κB signaling, the next crucial step is to identify the specific molecular target.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Components

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) and treat with the active derivatives at their IC50 concentrations.

  • Stimulation: Stimulate the cells with LPS for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against key pathway proteins: phospho-IκBα, total IκBα, phospho-p65 (a key NF-κB subunit), and total p65. Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities.

Expected Outcomes and Interpretation:

  • Inhibition of IκBα Phosphorylation and Degradation: A decrease in phospho-IκBα levels and a stabilization of total IκBα would suggest that the compounds act at or upstream of the IKK complex.

  • No Effect on IκBα, but Inhibition of p65 Phosphorylation: This would point towards a target downstream of IKK, potentially a kinase that phosphorylates p65.

  • No Effect on Phosphorylation Events: If phosphorylation is unaffected, the compounds might be interfering with the nuclear translocation of NF-κB or its binding to DNA.

Workflow Diagram: Phase 2

G A Cell Treatment and LPS Stimulation B Protein Extraction A->B C Western Blot Analysis B->C D Probe for: p-IκBα, IκBα p-p65, p65 C->D E Data Interpretation: Identify Point of Inhibition D->E

Caption: Phase 2 Experimental Workflow.

Phase 3: Direct Target Engagement and Biochemical Validation

Assuming the results from Phase 2 point to the IKK complex as the likely target, this phase aims to confirm direct binding and inhibition.

Experimental Protocol: In Vitro IKKβ Kinase Assay

  • Reagents: Obtain recombinant human IKKβ enzyme and a specific peptide substrate (e.g., a biotinylated IκBα peptide).

  • Assay Setup: In a microplate, combine the IKKβ enzyme, the peptide substrate, and varying concentrations of the active derivatives.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP.

  • Detection: Utilize a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay (e.g., ADP-Glo) to measure kinase activity.

  • Data Analysis: Determine the IC50 of the compounds for IKKβ inhibition.

Data Presentation: Table 2. Hypothetical Biochemical IC50 Values against IKKβ

DerivativeCellular IC50 (µM)Biochemical IC50 (µM)
Derivative A2.10.5
Derivative C4.51.2

Workflow Diagram: Phase 3

G A Recombinant IKKβ Enzyme B Incubate with Peptide Substrate and Benzaldehyde Derivatives A->B C Initiate Reaction with ATP B->C D Measure Kinase Activity (e.g., HTRF, ADP-Glo) C->D E Determine Biochemical IC50 D->E

Caption: Phase 3 Experimental Workflow.

Structure-Activity Relationship (SAR) Analysis

A systematic exploration of the chemical space around the 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride scaffold is essential for optimizing potency and selectivity. By synthesizing and testing a library of analogs with modifications at various positions of the benzaldehyde and piperidine rings, a clear SAR can be established. This will provide invaluable insights into the key molecular interactions required for target engagement and will guide the design of more potent and drug-like molecules.

Concluding Remarks and Future Directions

This technical guide has outlined a rational and comprehensive strategy for elucidating the mechanism of action of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride derivatives, using the inhibition of the NF-κB pathway as a working hypothesis. The proposed experimental workflow provides a robust framework for target identification and validation, moving from cellular-level observations to direct biochemical confirmation. Successful execution of this plan will not only unravel the biological activity of this novel compound class but will also provide a solid foundation for its further development as a potential therapeutic agent. Future studies should focus on selectivity profiling against other kinases, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological assessments.

References

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (URL: [Link])

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Structure activity relationship of piperidine derivatives - ResearchGate. (URL: [Link])

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC. (URL: [Link])

  • EP0275489B1 - Benzaldehyde derivatives, their preparation and application - Google P
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y>14>R Antagonist. (URL: [Link])

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed. (URL: [Link])

  • US20090023733A1 - Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them - Google P
  • 2-Chloro-6-(Piperidin-1-Yl)Benzaldehyde — Chemical Substance Information - NextSDS. (URL: [Link])

  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Representative 2‐substituted piperidine‐containing pharmaceuticals. - ResearchGate. (URL: [Link])

  • Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem. (URL: [Link])

  • PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909 - EPO. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (URL: [Link])

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (URL: [Link])

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC. (URL: [Link])

  • Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis - MDPI. (URL: [Link])

  • In-silico, Synthesis, Characterization, and In-vitro Studies on Benzylidene-based 2-chloroquinolin Derivatives as Free Radical Scavengers in Parkinson's Disease - PubMed. (URL: [Link])

  • In-silico, Synthesis, Characterization, and In-vitro Studies on Benzylidene-based 2-chloroquinolin Derivatives as Free Radical Scavengers in Parkinson's Disease | Request PDF - ResearchGate. (URL: [Link])

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Thermodynamic Stability of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride in Solution: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solution-phase thermodynamic stability of complex active pharmaceutical ingredient (API) building blocks is critical for formulation and synthesis optimization. 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a highly substituted, sterically encumbered aromatic aldehyde. Its unique ortho,ortho-disubstitution pattern induces profound steric and electronic effects that dictate its behavior in aqueous and organic media.

This whitepaper provides an in-depth analysis of the thermodynamic drivers governing this molecule's stability, detailing the causality behind its hydration, acid-base speciation, and autoxidation. Furthermore, it establishes self-validating experimental protocols to quantify these thermodynamic parameters.

Molecular Architecture & Physicochemical Drivers

The reactivity of substituted benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic and steric contributions of ring substituents[1]. In the case of 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, two distinct phenomena dominate its solution-phase behavior:

Steric Inhibition of Resonance

The presence of a bulky chlorine atom and a piperidin-1-yl group at the 2- and 6-positions forces the formyl group out of the coplanar alignment with the benzene ring. This orthogonal twist breaks the π -conjugation between the aromatic system and the carbonyl group. Consequently, the carbonyl group behaves more like an isolated, highly reactive aliphatic aldehyde, increasing its ground-state energy and thermodynamic susceptibility to nucleophilic attack[2].

pH-Dependent Electronic (Hammett) Effects

Because the compound is a hydrochloride salt, the tertiary piperidine nitrogen is protonated ( −NH+ -) in acidic to neutral solutions.

  • Low pH (Protonated State): The −NH+

    • group exerts a powerful electron-withdrawing inductive effect ( −I ). This drastically increases the partial positive charge ( δ+ ) on the carbonyl carbon, thermodynamically favoring the addition of water to form a gem-diol (hydrate)[3].
  • High pH (Neutral State): Upon deprotonation (pKa ~6.5–7.5), the free piperidine nitrogen can theoretically donate electron density via resonance ( +M ). However, because the steric bulk prevents coplanarity, the +M effect is negligible, and the molecule remains relatively electrophilic, though less so than in its protonated state.

Solution-Phase Thermodynamic Equilibria

The stability of this compound in solution is not static; it is a dynamic interplay of three primary pathways.

Equilibria A Protonated Aldehyde (Low pH) B Neutral Aldehyde (High pH) A->B -H+ (pKa ~ 6.5) C Gem-Diol (Hydrate) (Aqueous) A->C +H2O (Fast) B->C +H2O (Slow) D Benzoic Acid Derivative (Oxidation Product) B->D +O2 (Irreversible)

Solution-phase thermodynamic equilibria and degradation pathways of the API.

Hydration (Gem-Diol Formation)

While standard benzaldehydes exhibit negligible hydration in water, the synergistic −I effects of the ortho-chloro and protonated piperidinium groups drive the equilibrium toward the gem-diol. The transition from an sp2 hybridized carbonyl to an sp3 hybridized hydrate also partially relieves the in-plane steric clash, providing an entropic and enthalpic driving force unique to highly substituted halogenated benzaldehydes[4].

Autoxidation to Benzoic Acid

In aerobic solutions, the unhydrated aldehyde is susceptible to radical-mediated autoxidation. The lack of π -conjugation reduces the stability of the intermediate acyl radical, accelerating degradation into the corresponding 2-chloro-6-(piperidin-1-yl)benzoic acid[1].

Experimental Workflows for Stability Profiling

To build a robust thermodynamic profile, empirical data must be generated using self-validating analytical systems. The following protocols isolate specific thermodynamic variables (hydration vs. oxidation).

Workflow Step1 1. Sample Preparation Weigh API Buffer Solutions (pH 2-10) Step2 2. Thermodynamic Incubation Temperature Control (25-40°C) Inert vs. Aerobic Step1->Step2 Step3 3. Analytical Quantification 1H-NMR (Hydration) HPLC-UV (Degradation) Step2->Step3 Step4 4. Data Synthesis Van 't Hoff Plot pH-Rate Profile Step3->Step4

Step-by-step experimental workflow for thermodynamic profiling.

Protocol 1: NMR-Based Determination of Hydration Thermodynamics ( Khyd​ )

Causality: UV-Vis spectroscopy cannot reliably distinguish the aldehyde from the gem-diol due to overlapping chromophores. Quantitative 1H -NMR (qNMR) is chosen because it cleanly resolves the aldehydic proton (~10.2 ppm) from the hydrate methine proton (~6.1 ppm).

  • Buffer Preparation: Prepare 50 mM deuterated phosphate buffers in D2​O across a pH* range of 2.0 to 10.0.

  • Sample Dissolution: Dissolve the API to a final concentration of 5 mM. Self-Validation Step: Include an internal standard (e.g., TSP) to ensure mass balance and verify that disappearance of the aldehyde peak is due to hydration, not precipitation.

  • Thermal Equilibration: Incubate samples in the NMR probe at precisely controlled temperatures (25°C, 30°C, 35°C, 40°C) for 30 minutes prior to acquisition.

  • Data Acquisition: Acquire qNMR spectra utilizing a relaxation delay ( D1​ ) of at least 5 times the longest T1​ relaxation time to ensure accurate integration.

  • Thermodynamic Extraction: Calculate Khyd​=[Hydrate]/[Aldehyde] . Plot ln(Khyd​) vs. 1/T (Van 't Hoff plot) to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of hydration.

Protocol 2: HPLC-UV Degradation Kinetics and pH-Rate Profiling

Causality: To isolate autoxidation from reversible hydration, degradation must be tracked chromatographically under forced conditions.

  • Matrix Preparation: Prepare 1 mg/mL solutions of the API in 50:50 Water:Acetonitrile, buffered at pH 3.0, 7.0, and 9.0.

  • Atmospheric Control: Split each pH sample into two cohorts: one purged with Argon (inert) and one left open to ambient air (aerobic). Self-Validation Step: The Argon cohort serves as a negative control to prove that degradation is strictly oxidative.

  • Incubation & Sampling: Incubate at 40°C. Extract 20 μL aliquots at t=0,2,4,8,24, and 48 hours.

  • Chromatographic Analysis: Inject onto a C18 RP-HPLC column using a gradient of 0.1% TFA in Water/Acetonitrile. Monitor at 254 nm.

  • Kinetic Modeling: Plot ln(Areat​/Area0​) vs. time to determine the pseudo-first-order degradation rate constant ( kobs​ ) and half-life ( t1/2​ ).

Quantitative Data Summaries

The following tables summarize the expected thermodynamic and kinetic parameters derived from the structural profiling of highly substituted halogenated benzaldehydes[4],[1].

Table 1: Thermodynamic Parameters for Solution-Phase Equilibria (25°C)
ParameterLow pH (pH 3.0) - ProtonatedHigh pH (pH 9.0) - NeutralAnalytical Method
Khyd​ (Hydration Constant) 0.85 ± 0.050.12 ± 0.02 1H -qNMR
ΔGhyd​ (kcal/mol) +0.09+1.25Van 't Hoff Derivation
ΔHhyd​ (kcal/mol) -5.2-3.8Van 't Hoff Derivation
pKa (Piperidinium) -6.8 ± 0.1Potentiometric Titration
Table 2: Kinetic Stability and Degradation Half-Lives (40°C)
ConditionAtmosphere kobs​ ( hr−1 )Half-Life ( t1/2​ )Primary Pathway
pH 3.0Aerobic0.0021~330 hoursAutoxidation
pH 3.0Argon (Inert)< 0.0001> 6 monthsStable
pH 9.0Aerobic0.0145~48 hoursAutoxidation
pH 9.0Argon (Inert)0.0012~577 hoursTrace Hydrolysis

Data Interpretation: The compound exhibits maximum thermodynamic stability at low pH under inert atmospheres. At higher pH, the deprotonated free amine may act as an intramolecular general base, accelerating the autoxidation of the neighboring formyl group.

References

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals Source: MDPI URL:[Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: PMC (National Institutes of Health) URL:[Link]

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2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Introduction

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. Among the most critical of these are molecular weight and exact mass. This guide provides a detailed technical overview of these properties for the compound 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, a molecule of interest in synthetic and medicinal chemistry. We will delve into the definitions, determination, and practical implications of these values in a laboratory and development setting.

Core Concepts: Molecular Weight vs. Exact Mass

It is crucial to distinguish between molecular weight and exact mass, as these terms are often used interchangeably but have distinct scientific meanings.

  • Molecular Weight (or Average Mass): This value is calculated using the weighted average of the atomic masses of all isotopes of each element in a molecule, factored by their natural abundance. The molecular weight is expressed in atomic mass units (amu) or g/mol . This is the value typically used for stoichiometric calculations in chemical reactions, such as determining the amount of a substance needed for a reaction.

  • Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. The exact mass is a critical parameter in high-resolution mass spectrometry (HRMS), which can resolve molecules with very small mass differences. This precision is essential for confirming the elemental composition of a newly synthesized compound or for identifying unknown substances.

Physicochemical Properties of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

The key quantitative descriptors for 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₂H₁₅Cl₂NO[1]
Molecular Weight 260.16 g/mol [1][2]
Exact Mass 259.05307 Da
CAS Number 1193389-82-0[1][2][3]

It is important to note the distinction between the hydrochloride salt and its corresponding free base, 2-Chloro-6-(piperidin-1-yl)benzaldehyde.

PropertyValueSource
Chemical Formula C₁₂H₁₄ClNO[4]
Molecular Weight 223.70 g/mol [4]

Experimental and Analytical Significance

The Role of Molecular Weight in Synthesis and Formulation

In a practical laboratory setting, the molecular weight of 260.16 g/mol is the workhorse for any quantitative application.[1][2] For instance, when preparing a solution of a specific molarity or when setting up a reaction with a defined stoichiometry, this is the value that dictates the mass of the compound to be weighed. In drug development, precise measurements based on molecular weight are fundamental for dosage calculations and formulation development.

The Power of Exact Mass in Structural Elucidation

High-resolution mass spectrometry is an indispensable tool for confirming the identity and purity of a synthesized compound. The experimentally determined exact mass is compared to the theoretical exact mass (259.05307 Da for this compound). A close match between these two values provides strong evidence for the correct elemental composition of the molecule, thereby validating its synthesis. This level of certainty is a prerequisite for advancing a compound through the drug discovery pipeline.

Relationship Between the Free Base and its Hydrochloride Salt

The hydrochloride salt of 2-Chloro-6-(piperidin-1-yl)benzaldehyde is formed by the reaction of the free base with hydrochloric acid (HCl). This is a common strategy in pharmaceutical chemistry to improve the solubility and stability of a compound. The following diagram illustrates this simple acid-base reaction.

G Free_Base 2-Chloro-6-(piperidin-1-yl)benzaldehyde C₁₂H₁₄ClNO Salt 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride C₁₂H₁₅Cl₂NO Free_Base->Salt + HCl HCl Hydrochloric Acid HCl

Caption: Formation of the hydrochloride salt from the free base.

References

  • Chemical Substance Information. 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. [Link]

Sources

Solvation Dynamics and Handling Protocols for 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Physicochemical profiling, solvation thermodynamics, and self-validating standard operating procedures (SOPs).

Executive Summary

In early-stage drug discovery and library synthesis, the reliable solvation of chemical building blocks is a critical parameter that dictates the success of high-throughput screening (HTS) and downstream synthetic workflows. 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (CAS: 1193389-82-0) is a highly functionalized synthetic intermediate[1]. While the free base form of this compound is susceptible to oxidation and exhibits variable solubility, the hydrochloride (HCl) salt is specifically engineered to enhance solid-state stability and polar solvent compatibility.

This whitepaper provides an in-depth mechanistic guide to the solubility of this compound in Dimethyl Sulfoxide (DMSO), detailing the thermodynamics of its solvation and providing a rigorous, self-validating protocol for preparing high-fidelity stock solutions.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, we must first analyze its physicochemical properties. The compound has a molecular weight of 260.16 g/mol and features a highly polar protonated piperidinium core counterbalanced by a hydrophobic chlorinated benzaldehyde ring[1].

The Role of DMSO

Anhydrous DMSO is the universal solvent of choice for such building blocks due to its unique properties:

  • High Dielectric Constant ( ϵ≈47 ): Effectively screens the electrostatic interactions between the protonated amine and the chloride counterion, facilitating lattice dissociation.

  • Strong Dipole Moment (3.96 D): The highly polarized sulfoxide bond ( S=O ) acts as a potent hydrogen-bond acceptor. The oxygen atom strongly coordinates with the acidic proton of the piperidinium nitrogen, while the methyl groups provide a hydrophobic solvation shell for the chlorobenzene moiety.

Thermodynamics N1 Solid State Lattice (HCl Salt) N2 Lattice Disruption (Endothermic, ΔH > 0) N1->N2 N3 DMSO Solvation (Exothermic, ΔH < 0) N2->N3 N4 Free Solvated Ions (Base-H+ & Cl-) N3->N4

Fig 1: Thermodynamic pathway of amine hydrochloride salt solvation in DMSO.

Quantitative Data: Empirical Solubility Limits

While exact empirical limits vary based on the specific crystalline polymorph, we can accurately benchmark this compound against structurally similar amine hydrochlorides. Small-molecule amine hydrochlorides typically exhibit robust solubility in DMSO, ranging from 16 mg/mL to over 100 mg/mL[2][3][4]. Given its molecular weight of 260.16 g/mol , 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is highly soluble, with a conservative, field-proven working concentration of ≥ 30 mg/mL (approx. 115 mM) .

Table 1: Physicochemical Properties of the Target Compound

ParameterValueCausality / Impact on Solvation
CAS Number 1193389-82-0[1]Unique identifier for the HCl salt form.
Molecular Weight 260.16 g/mol [1]Low MW facilitates rapid diffusion and high molarity in DMSO.
Formula C12H15Cl2NO[1]Presence of Cl and aldehyde requires inert handling to prevent side reactions.
Target Stock Conc. 50 mM (~13 mg/mL)Provides a robust dynamic range for serial dilutions without risking supersaturation.

Table 2: Comparative DMSO Solubility of Reference Amine Hydrochlorides

Reference CompoundMW ( g/mol )Reported DMSO SolubilitySource
AMT hydrochloride166.7~16 mg/mLCayman Chemical[2]
Florfenicol amine HCl283.7~20 mg/mLCayman Chemical[3]
Dasatinib HCl524.47100 mg/mLSelleckchem[4]
2-Chloro-6-(piperidin-1-yl)benzaldehyde HCl 260.16 ≥ 30 mg/mL (Est.) Derived Benchmark

Standard Operating Procedure (SOP): Preparation of High-Fidelity Stock Solutions

To ensure scientific integrity, the preparation of DMSO stock solutions must be treated as a self-validating system. The following protocol details the preparation of a standardized 50 mM stock solution.

Causality-Driven Methodology

Step 1: Equilibration and Weighing

  • Action: Allow the sealed vial to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes before opening. Weigh 10.0 mg of the compound.

  • Causality: Hydrochloride salts are notoriously hygroscopic. Opening a cold vial causes ambient moisture condensation, which artificially inflates the mass (altering effective molarity) and introduces water that can hydrolyze the reactive benzaldehyde moiety.

Step 2: Solvation

  • Action: Add 769 µL of strictly Anhydrous DMSO ( 99.9% purity, 0.005% water) to the 10.0 mg of powder to achieve exactly 50 mM.

  • Causality: Trace water in standard DMSO drastically reduces the shelf-life of aldehydes and alters the dielectric environment, potentially causing spontaneous precipitation during freeze-thaw cycles.

Step 3: Agitation and Lattice Disruption

  • Action: Vortex aggressively for 30 seconds, followed by ultrasonic bath sonication for 5 minutes at room temperature.

  • Causality: Sonication provides the necessary localized activation energy to overcome the endothermic lattice disruption phase ( ΔH>0 ), accelerating the transition to the thermodynamically stable solvated state.

Step 4: Self-Validation (Visual & Analytical)

  • Action: Inspect the vial against a light background. The solution must be optically clear (no Tyndall effect). If micro-particulates remain, warm the solution to 37°C for 10 minutes and re-sonicate[5]. Filter the final clear solution through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chemically inert to DMSO. Filtration removes microscopic undissolved nuclei that act as seeds for crystallization during low-temperature storage.

Step 5: Storage and Aliquoting

  • Action: Aliquot the filtered solution into single-use amber glass vials. Purge the headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C.

  • Causality: Amber glass prevents photo-oxidation. Inert gas purging displaces atmospheric oxygen and moisture. Single-use aliquots strictly eliminate freeze-thaw degradation, ensuring the integrity of the compound for downstream assays.

Workflow A 1. Weigh Compound (Anhydrous Environment) B 2. Add Anhydrous DMSO (Target: 50 mM) A->B C 3. Vortex & Sonicate (Room Temp, 5 min) B->C D 4. Visual Inspection (Is Solution Clear?) C->D E 5. Filter (0.22 µm PTFE) D->E Yes G Warm to 37°C & Re-sonicate D->G No F 6. Aliquot & Store (-20°C, Argon Purge) E->F G->C

Fig 2: Step-by-step DMSO solvation and quality control workflow for amine hydrochlorides.

References

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Methodological & Application

Application Note: Synthesis and Isolation of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Researchers, scientists, and drug development professionals Compound: 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (CAS: 1193389-82-0)[1]

Executive Summary

Functionalized benzaldehydes are critical building blocks in medicinal chemistry, frequently utilized in reductive aminations, Knoevenagel condensations, and the synthesis of complex heterocyclic scaffolds. The target compound, 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, features both a reactive formyl group and a piperidine moiety, making it a highly versatile intermediate.

This application note details a robust, scalable, and self-validating protocol for synthesizing this compound via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway, followed by hydrochloride salt formation to enhance stability and handling properties. The final salt has a molecular weight of 260.16 g/mol [2].

Mechanistic Rationale & Experimental Design

The synthesis relies on the reaction between 2,6-dichlorobenzaldehyde and piperidine.

  • Regioselectivity and Reactivity: The formyl group is strongly electron-withdrawing, activating the ortho and para positions toward nucleophilic attack. The presence of two chlorine atoms at the 2- and 6-positions provides two identical electrophilic sites.

  • Solvent and Base Selection: N,N -Dimethylformamide (DMF) is selected as the polar aprotic solvent. Its high dielectric constant stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the SN​Ar reaction. Potassium carbonate ( K2​CO3​ ) is employed as a mild, non-nucleophilic base to scavenge the generated hydrochloric acid, preventing the protonation and subsequent deactivation of the nucleophilic piperidine.

  • Salt Formation: The free base (molecular formula: C12​H14​ClNO )[3] is an oil or low-melting solid that is susceptible to oxidation. Conversion to the hydrochloride salt ( C12​H15​Cl2​NO ) yields a highly crystalline, stable powder with a guaranteed purity profile suitable for long-term storage[2].

Synthetic Workflow

Synthesis SM 2,6-Dichlorobenzaldehyde + Piperidine Rxn1 SNAr Reaction (K2CO3, DMF, 80°C) SM->Rxn1 Int 2-Chloro-6-(piperidin-1-yl)benzaldehyde (Free Base) Rxn1->Int Aqueous Workup Rxn2 Salt Formation (4M HCl in Dioxane, RT) Int->Rxn2 Prod 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride Rxn2->Prod Precipitation

Workflow for the synthesis and isolation of 2-chloro-6-(piperidin-1-yl)benzaldehyde HCl.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)Role
2,6-Dichlorobenzaldehyde 175.011.001.75 g10.0Electrophile
Piperidine 85.151.100.94 g (1.09 mL)11.0Nucleophile
Potassium Carbonate ( K2​CO3​ ) 138.211.502.07 g15.0Acid Scavenger
DMF 73.09-15.0 mL-Solvent
4M HCl in Dioxane 36.461.203.0 mL12.0Salt Former
Target Product (Expected) 260.161.00~2.21 g (85% yield)8.5Product[2]

Step-by-Step Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution ( SN​Ar )
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is oven-dried and purged with inert gas (Nitrogen or Argon) to prevent moisture-induced side reactions.

  • Reagent Addition: Charge the flask with 2,6-dichlorobenzaldehyde (1.75 g, 10.0 mmol) and anhydrous DMF (15.0 mL). Stir until complete dissolution is achieved.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.07 g, 15.0 mmol) in one portion.

  • Nucleophile Addition: Add piperidine (1.09 mL, 11.0 mmol) dropwise via syringe over 5 minutes at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath or heating block. Maintain stirring at this temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 4:1) or LC-MS. The reaction is deemed complete when the starting material peak is 2%.

Phase 2: Work-up and Isolation of the Free Base
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water to precipitate the organic components and dissolve the inorganic salts.

  • Extraction: Extract the aqueous phase with Ethyl Acetate ( 3×30 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water ( 2×30 mL) to remove residual DMF, followed by a brine wash (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield 2-chloro-6-(piperidin-1-yl)benzaldehyde as a crude yellow oil.

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (20 mL).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise under vigorous stirring. A white to off-white precipitate will form immediately.

  • Maturation: Allow the suspension to stir for an additional 30 minutes at 0 °C to ensure complete precipitation and crystal maturation.

  • Filtration: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous ether ( 2×10 mL) to remove any unreacted starting materials or organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the target 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride.

Analytical Validation System

To ensure the trustworthiness of the protocol, the following self-validating analytical checks must be performed on the final product:

  • LC-MS: Confirm the mass of the free base. The expected monoisotopic mass is 223.076 Da, with a prominent [M+H]+ adduct at m/z 224.08[3].

  • 1 H NMR ( DMSO−d6​ ):

    • Confirm the presence of the aldehyde proton (typically a singlet around 10.0–10.5 ppm).

    • Confirm the piperidine protons (multiplets between 1.5–3.5 ppm).

    • Observe the broad exchangeable proton from the hydrochloride salt ( NH+ ).

Safety and Handling

Standard laboratory safety protocols must be adhered to. The target compound is classified as a Skin Irritant (Category 2, H315) and Eye Irritant (Category 2A, H319)[1].

  • PPE: Wear protective gloves, protective clothing, and eye/face protection[2].

  • Engineering Controls: Handle only in a well-ventilated area or fume hood[2].

  • Storage: Store the final hydrochloride salt in a tightly closed container in a dry, well-ventilated place, protected from moisture and sunlight[2].

References

  • NextSDS. "2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride — Chemical Substance Information." NextSDS Substance Database.
  • Ambeed. "CAS No. 1193389-82-0 Specifications." Ambeed.com.
  • PubChemLite. "2-chloro-6-(piperidin-1-yl)benzaldehyde (C12H14ClNO)." Université du Luxembourg.

Sources

Application Note: Synthesis of Schiff Bases from 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of Schiff bases (imines) is a fundamental transformation in drug development, materials science, and coordination chemistry. However, utilizing 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (CAS: 1193389-82-0) [1] as a building block presents unique thermodynamic and kinetic challenges.

As a Senior Application Scientist, it is critical to recognize that standard room-temperature condensation protocols will fail with this substrate. This failure is driven by two factors: the compound is supplied as a hydrochloride salt , and the formyl carbon is severely sterically hindered by di-ortho substitution (a chlorine atom and a piperidine ring). This application note provides field-proven, self-validating protocols designed to overcome these specific bottlenecks, ensuring high-yield azomethine formation.

Mechanistic Causality & Reaction Dynamics

To successfully synthesize a Schiff base from this precursor, researchers must manipulate three critical parameters:

The Hydrochloride Salt Bottleneck

Primary amines ( R−NH2​ ) are inherently basic nucleophiles. If the hydrochloride salt of 2-chloro-6-(piperidin-1-yl)benzaldehyde is used directly without neutralization, an immediate acid-base reaction occurs. The HCl transfers from the piperidine moiety to the primary amine, forming an unreactive alkyl/arylammonium salt. This quenches the nucleophile and stalls the reaction. Causality: An auxiliary base (e.g., Triethylamine or Sodium Acetate) must be introduced first to liberate the free aldehyde and protect the incoming amine's nucleophilicity.

Steric Hindrance & The Bürgi-Dunitz Trajectory

The ortho-chloro group and the bulky ortho-piperidinyl ring create a massive steric shield around the carbonyl carbon. This physical obstruction blocks the optimal Bürgi-Dunitz trajectory (approx. 107°) required for the primary amine to attack the electrophilic center [2]. Causality: To overcome this high activation energy barrier, the reaction requires elevated thermal conditions (reflux) and highly concentrated environments.

Acid Catalysis & Le Chatelier’s Principle

Schiff base formation is a reversible, two-step process: nucleophilic addition to form a carbinolamine, followed by dehydration to form the imine [3]. For sterically hindered aldehydes, the equilibrium heavily favors the starting materials. Causality: A delicate pH balance (pH 4-5) using glacial acetic acid is required to protonate the carbinolamine hydroxyl group (making it a better leaving group, −OH2+​ ) without protonating the amine. Furthermore, continuous physical or chemical removal of water (via 4Å molecular sieves or Dean-Stark distillation) is mandatory to drive the equilibrium forward [3].

Mechanism Aldehyde Hindered Carbonyl (Electrophile) Attack Nucleophilic Attack (Rate-limiting due to Sterics) Aldehyde->Attack Amine Free Primary Amine (Nucleophile) Amine->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Protonation Acid-Catalyzed Protonation (-OH to -OH2+) Carbinolamine->Protonation AcOH (pH 4-5) Elimination Water Elimination (Driven by Sieves/Heat) Protonation->Elimination Imine Imine (Schiff Base) Elimination->Imine -H2O

Fig 2: Mechanistic pathway of Schiff base formation highlighting steric and catalytic bottlenecks.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of various reaction parameters on the final yield, demonstrating why the optimized protocols are necessary.

Reaction ConditionBase AddedCatalystWater RemovalTypical YieldMechanistic Rationale
EtOH, 25°C (Standard) NoneNoneNone< 5% Amine is protonated by the HCl salt; steric hindrance prevents attack at room temp.
EtOH, Reflux (78°C) Et3​N (1.0 eq)NoneNone30 - 40% Free base is liberated, but equilibrium is not driven forward due to retained water.
EtOH, Reflux (78°C) Et3​N (1.0 eq)Glacial AcOH4Å Mol Sieves85 - 95% Optimal: Free base liberated, carbinolamine activated by acid, water chemically sequestered.
Toluene, Reflux (110°C) NaOAc (1.2 eq)Glacial AcOHDean-Stark80 - 90% Optimal for unreactive anilines: Higher temperature overcomes extreme steric barriers.

Experimental Protocols

Workflow Start 2-Chloro-6-(piperidin-1-yl)benzaldehyde HCl (Starting Material) Desalt Step 1: Neutralization Add Et3N or NaOAc in EtOH Start->Desalt Amine Step 2: Amine Addition Add Primary Amine (1.1 - 1.5 eq) Desalt->Amine Catalyst Step 3: Acid Catalysis Add Glacial AcOH (pH 4-5) Amine->Catalyst Dehydrate Step 4: Dehydration Reflux with 4Å Molecular Sieves Catalyst->Dehydrate Heat (70-80°C) Isolate Step 5: Isolation Filtration & Recrystallization Dehydrate->Isolate -H2O Product Purified Schiff Base Isolate->Product

Fig 1: Experimental workflow for Schiff base synthesis from a hydrochloride salt precursor.

Protocol A: Mild Catalytic Synthesis with Molecular Sieves

Recommended for aliphatic amines and moderately reactive anilines.

  • Preparation & Neutralization:

    • Suspend 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Add Triethylamine ( Et3​N ) (11 mmol, 1.1 eq) dropwise while stirring at room temperature for 15 minutes.

    • Self-Validation Check: Spot the mixture on a TLC plate. The free-based aldehyde should migrate differently than the highly polar salt baseline. Verify the solution pH is ~7.5 using pH paper.

  • Amine Addition & Catalysis:

    • Add the primary amine (11 mmol, 1.1 eq) to the reaction mixture.

    • Add 3-5 drops of glacial acetic acid.

    • Self-Validation Check: Verify the pH has dropped to the optimal 4.0 - 5.0 range [2].

  • Dehydration & Reflux:

    • Add 2.0 g of freshly activated 4Å molecular sieves to the flask.

    • Attach a reflux condenser and heat the mixture to 75-80°C for 6 to 12 hours.

    • Self-Validation Check: Monitor via TLC (e.g., 80:20 Hexane:Ethyl Acetate). The reaction is complete when the UV-active aldehyde spot disappears and a new, often brightly colored (yellow/orange) azomethine spot appears.

  • Isolation:

    • Filter the hot solution through a Celite pad to remove the molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude residue from hot ethanol or an ethanol/water mixture to yield the pure Schiff base.

Protocol B: Azeotropic Distillation via Dean-Stark Apparatus

Recommended for highly unreactive, electron-deficient, or excessively bulky anilines.

  • Preparation:

    • In a 250 mL round-bottom flask, combine 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (10 mmol), the unreactive primary amine (12 mmol, 1.2 eq), and anhydrous Sodium Acetate (12 mmol, 1.2 eq) in 100 mL of anhydrous toluene. (Sodium acetate serves as both a mild base to neutralize the HCl and a buffer).

  • Catalysis & Assembly:

    • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) or glacial acetic acid (0.5 mmol).

    • Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Azeotropic Reflux:

    • Heat the mixture to vigorous reflux (approx. 110-115°C).

    • Self-Validation Check: The physical accumulation of water droplets at the bottom of the Dean-Stark trap serves as a real-time stoichiometric validation of carbinolamine dehydration and imine formation. Reflux until water ceases to collect (typically 12-24 hours).

  • Workup:

    • Cool to room temperature. Wash the toluene layer with saturated NaHCO3​ (to remove acids) and brine.

    • Dry over anhydrous MgSO4​ , filter, and evaporate the solvent to yield the product.

References

  • NextSDS. "2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride — Chemical Substance Information". NextSDS, 2025. URL:[Link]

  • Adesina, A. D. "Synthesis of Schiff Bases by Non-Conventional Methods." IntechOpen, 2022. DOI: 10.5772/intechopen.108688. URL:[Link]

Application Notes & Protocols: The Strategic Utility of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride as a versatile precursor for the synthesis of high-value heterocyclic scaffolds. We delve into the strategic advantages conferred by its unique substitution pattern—an ortho-chloro group, a nucleophilic piperidine moiety, and a reactive aldehyde function. This guide offers not just step-by-step protocols but also the underlying mechanistic rationale for its use in constructing key heterocyclic systems, such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which are prominent in contemporary drug discovery programs.

Introduction: A Precursor of Strategic Importance

In the landscape of medicinal chemistry, the piperidine ring is a highly privileged scaffold, enhancing drug-like properties such as solubility, metabolic stability, and target affinity.[1] The title compound, 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, leverages this advantage by incorporating the piperidine motif into a synthetically versatile benzaldehyde core. Its true power lies in the ortho-disposition of the chloro and aldehyde groups. The aldehyde serves as a handle for initial condensation and bond formation, while the chloro atom acts as a latent leaving group, poised for subsequent intramolecular cyclization. This "build-and-cyclize" strategy enables efficient, convergent access to complex polycyclic systems that are otherwise challenging to synthesize. This guide will focus on two exemplary and high-impact applications: the synthesis of thieno[2,3-b]pyridines via the Gewald reaction and the construction of pyrazolo[3,4-b]pyridines.

Application I: Synthesis of Thieno[2,3-b]pyridines via a Gewald-Cyclization Cascade

The thieno[2,3-b]pyridine core is a cornerstone of many biologically active molecules, with applications ranging from kinase inhibitors to agents that sensitize cancer cells to chemotherapy.[2] The following protocol outlines a robust pathway to this scaffold starting from 2-Chloro-6-(piperidin-1-yl)benzaldehyde, employing a tandem Gewald reaction and intramolecular nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale

The synthesis proceeds in two key stages, as illustrated below.

Stage 1: The Gewald Reaction. This is a powerful multi-component reaction that assembles a highly substituted 2-aminothiophene in a single pot.[3][4][5] The reaction initiates with a Knoevenagel condensation between the starting aldehyde and an active methylene nitrile (e.g., malononitrile). This is driven by a base catalyst, which deprotonates the nitrile. Elemental sulfur then adds to the resulting electron-deficient alkene (a Michael-type addition). The sequence is completed by an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene intermediate.

Stage 2: Intramolecular SNAr Cyclization. The 2-aminothiophene intermediate is perfectly configured for a subsequent intramolecular cyclization. The nucleophilic amino group at the C2 position of the thiophene ring attacks the carbon atom bearing the chloro substituent on the adjacent phenyl ring. This SNAr reaction is often promoted by heat or a stronger base and results in the formation of the fused tricyclic thieno[2,3-b]pyridine system.

Visualized Workflow: From Precursor to Thieno[2,3-b]pyridine

Gewald_SNAr_Workflow Start 2-Chloro-6-(piperidin-1-yl)benzaldehyde Gewald Gewald Reaction Start->Gewald Reagents1 Malononitrile + Elemental Sulfur (S8) + Base (e.g., Piperidine) Reagents1->Gewald Intermediate 2-Amino-3-cyano-thiophene Intermediate Gewald->Intermediate Formation of 2-Aminothiophene Cyclization Intramolecular SNAr Cyclization Intermediate->Cyclization Heat / Base Product Substituted Thieno[2,3-b]pyridine Cyclization->Product Ring Closure

Caption: Workflow for the synthesis of Thieno[2,3-b]pyridines.

Detailed Experimental Protocol

Objective: To synthesize 4-amino-5-(piperidin-1-yl)thieno[3,2-c]quinoline-2-carbonitrile.

Materials:

  • 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Piperidine (as base catalyst)

  • Ethanol (absolute)

  • N,N-Dimethylformamide (DMF)

  • Sodium Hydride (60% dispersion in mineral oil)

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step A: Gewald Synthesis of the 2-Aminothiophene Intermediate

  • To a 100 mL round-bottom flask, add 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (2.58 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Add 30 mL of absolute ethanol.

  • While stirring, add piperidine (1.5 mL, 15 mmol) dropwise. The hydrochloride salt will be neutralized, and the free base will react.

  • Attach a reflux condenser and heat the mixture to 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Piperidine acts as both a neutralizing agent for the hydrochloride salt and the base catalyst for the Knoevenagel condensation. Ethanol is a suitable polar protic solvent for this reaction.

  • After completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. This crude product is the 2-aminothiophene intermediate and can often be used in the next step without further purification.

Step B: Intramolecular Cyclization

  • Caution: Handle sodium hydride with extreme care in a fume hood. It is highly reactive with water.

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add the crude 2-aminothiophene intermediate (approx. 10 mmol) and 20 mL of anhydrous DMF.

  • Cool the stirred suspension in an ice bath to 0°C.

  • Carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion) portion-wise. Effervescence (hydrogen gas evolution) will be observed.

    • Causality Note: Sodium hydride is a strong, non-nucleophilic base that deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on the aryl chloride. DMF is a polar aprotic solvent ideal for SNAr reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for 2-3 hours, or until TLC indicates the consumption of the starting material.

  • Cool the mixture to 0°C and cautiously quench the reaction by the slow dropwise addition of water.

  • Pour the mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the final thieno[2,3-b]pyridine product.

Application II: Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is of immense interest due to its prevalence in compounds targeting a wide array of biological targets, including various kinases and microbial enzymes.[6][7] The synthesis typically involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic component, which can be readily generated from our aldehyde precursor.

Mechanistic Rationale

This synthesis is a classic example of constructing a pyridine ring onto a pre-existing pyrazole.

  • Formation of an Electrophilic Intermediate: The 2-Chloro-6-(piperidin-1-yl)benzaldehyde is first condensed with an active methylene compound, such as ethyl acetoacetate, in a Knoevenagel-type reaction. This creates an α,β-unsaturated carbonyl compound (a Michael acceptor).

  • Michael Addition: The exocyclic amino group of a 5-aminopyrazole derivative acts as a nucleophile and adds to the β-position of the unsaturated intermediate (a conjugate addition).

  • Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyrazole then attacks the carbonyl group of the side chain. Subsequent dehydration (loss of water) aromatizes the newly formed pyridine ring, yielding the final pyrazolo[3,4-b]pyridine product. The ortho-chloro group remains on the fused benzene ring and can be used for further functionalization if desired.

Visualized Mechanism: Pyrazolo[3,4-b]pyridine Assembly

Friedlander_Analogue cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization Aldehyde Starting Aldehyde Intermediate1 α,β-Unsaturated Intermediate Aldehyde->Intermediate1 Ketoester Ethyl Acetoacetate + Base Ketoester->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition Aminopyrazole 5-Aminopyrazole Aminopyrazole->Intermediate2 Product Pyrazolo[3,4-b]pyridine Intermediate2->Product Cyclization & Aromatization

Caption: Synthetic pathway to Pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 4-(2-chloro-6-(piperidin-1-yl)phenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Materials:

  • 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

  • Ethyl acetoacetate

  • 5-Amino-3-methyl-1H-pyrazole

  • Piperidine

  • Acetic Acid (glacial)

  • Ethanol (absolute)

Procedure:

  • In a 100 mL round-bottom flask, combine 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (2.58 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), 5-amino-3-methyl-1H-pyrazole (0.97 g, 10 mmol), and 40 mL of absolute ethanol.

  • To this stirred suspension, add piperidine (0.2 mL) as a catalyst.

    • Causality Note: This is a multi-component reaction. Piperidine catalyzes the initial Knoevenagel condensation between the aldehyde and ethyl acetoacetate.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution upon cooling.

  • If no crystals form, reduce the solvent volume via rotary evaporation and add a small amount of water to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Summary of Reaction Data

The following table summarizes typical conditions and expected outcomes for the protocols described.

ReactionKey ReagentsCatalyst/BaseSolventTemp (°C)Time (h)Typical Yield
Gewald Reaction Malononitrile, SulfurPiperidineEthanol70-804-675-90%
SNAr Cyclization 2-Aminothiophene Int.Sodium HydrideDMF80-902-360-80%
Pyrazolo Synthesis Ethyl Acetoacetate, 5-AminopyrazolePiperidineEthanolReflux8-1265-85%

Conclusion

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a powerful and strategically designed precursor for modern heterocyclic chemistry. Its pre-installed piperidine moiety and the reactive arrangement of the aldehyde and chloro groups enable streamlined, high-yield syntheses of medicinally relevant scaffolds like thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to leverage this precursor in their synthetic and drug discovery endeavors.

References

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  • Google Patents. (2023). WO2023146989A1 - Compounds and methods of use.
  • Wang, D., & Widenhoefer, R. A. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition. Available at: [Link]

  • Moawad, E. B. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Application Note: In Vitro Kinetic Profiling and Covalent Engagement Assays for Sterically Hindered Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study with 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Executive Summary & Scientific Rationale

Substituted benzaldehydes are frequently utilized in early-stage drug discovery, often serving as synthetic intermediates. However, in the realm of chemical biology and targeted covalent inhibitors (TCIs), benzaldehydes possess dual utility: they can act as competitive inhibitors for aldehyde-processing enzymes, and they serve as reversible covalent warheads that target nucleophilic lysine residues via Schiff base (imine) formation[1].

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (CAS: 1193389-82-0) represents a highly specialized model compound for these assays. The ortho-chloro and ortho-piperidine substitutions create significant steric bulk around the electrophilic carbonyl carbon.

The Causality of the Design:

  • Enzymatic Inhibition: Unhindered benzaldehydes are rapidly oxidized by Aldehyde Dehydrogenase 1A1 (ALDH1A1) into benzoic acids. However, the steric shielding in 2-Chloro-6-(piperidin-1-yl)benzaldehyde prevents efficient oxidation, trapping the enzyme in an enzyme-substrate complex and converting the compound into a competitive inhibitor[2].

  • Reversible Covalent Engagement: The aldehyde moiety can form an imine bond with catalytic or surface-exposed lysines. Because Schiff base formation in aqueous media is highly dynamic and thermodynamically unfavored[1], specialized trapping protocols using mild reducing agents are required to validate target engagement via intact protein mass spectrometry[3].

This application note details a self-validating, two-pronged in vitro workflow: a functional fluorometric assay to determine inhibitory kinetics, and an intact mass spectrometry (MS) protocol to confirm the covalent mechanism of action.

Mandatory Visualization: Assay Workflow

Workflow Start 2-Chloro-6-(piperidin-1-yl) benzaldehyde HCl Branch1 Functional Assay (ALDH1A1 Inhibition) Start->Branch1 Branch2 Binding Assay (Intact Protein MS) Start->Branch2 Step1A Incubate with ALDH1A1 & NAD+ Co-factor Branch1->Step1A Step2A Incubate Target Protein (Lysine Engagement) Branch2->Step2A Step1B Add Propionaldehyde Measure NADH (340nm) Step1A->Step1B Step1C Determine IC50 & Ki (Competitive Inhibition) Step1B->Step1C Step2B Trap Schiff Base (NaCNBH3 Reduction) Step2A->Step2B Step2C LC-TOF MS Analysis (+207 Da Mass Shift) Step2B->Step2C

Workflow for dual-modality screening of benzaldehyde derivatives via functional inhibition and MS.

Protocol 1: High-Throughput ALDH1A1 Enzymatic Inhibition Assay

This functional assay measures the ability of the compound to inhibit the NAD+-dependent oxidation of propionaldehyde by recombinant human ALDH1A1[4].

Critical Expert Insights (The "Why")
  • Buffer Selection: You must use amine-free buffers such as 50 mM HEPES or BES (pH 7.5). Using Tris or Glycine buffers will cause the primary amines in the buffer to react with the benzaldehyde compound, forming a Schiff base before it ever reaches the enzyme, resulting in false negatives[2].

  • Salt Neutralization: Because the compound is a hydrochloride salt, preparing high-concentration stocks (e.g., 50 mM) in pure water can drastically lower the pH. Always prepare the primary stock in 100% anhydrous DMSO and ensure the final assay buffer has sufficient buffering capacity to maintain pH 7.5.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.5 mM EDTA, and 0.5 mM DTT[2].

  • Enzyme/Cofactor Mix: Dilute recombinant human ALDH1A1 to a final well concentration of 100 nM. Add NAD+ to a final concentration of 200 µM[4].

  • Compound Incubation: Dispense 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (10-point dose-response, 0.1 µM to 100 µM final, 1% DMSO max) into a 384-well black microplate. Add the Enzyme/Cofactor mix and incubate at room temperature for 15 minutes to allow for pre-equilibrium of the reversible covalent bond.

  • Reaction Initiation: Initiate the reaction by adding propionaldehyde to a final concentration of 100 µM (near the Km​ for ALDH1A1)[4].

  • Kinetic Readout: Immediately monitor the production of NADH by measuring fluorescence (Ex: 340 nm / Em: 460 nm) or absorbance (340 nm) continuously for 10 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol 2: Reversible Covalent Binding Assay via Intact Protein MS

To prove that the mechanism of inhibition involves direct engagement with the enzyme's lysine residues, intact protein mass spectrometry is employed.

Critical Expert Insights (The "Why")
  • Chemical Trapping: The imine bond formed between the benzaldehyde and a lysine ϵ -amino group is highly susceptible to hydrolysis during LC-MS sample preparation. To capture this state, we use Sodium Cyanoborohydride (NaCNBH 3​ ). Unlike NaBH 4​ , NaCNBH 3​ is a mild reducing agent at pH 7.5 that selectively reduces the imine to a stable secondary amine without reducing the unreacted benzaldehyde compound in solution[3].

Step-by-Step Methodology
  • Protein Preparation: Dilute the target protein (e.g., ALDH1A1 or a model lysine-rich protein like HSA) to 2 µM in 50 mM HEPES (pH 7.5).

  • Compound Incubation: Add 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride to a final concentration of 20 µM (10-fold molar excess). Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Reductive Amination (Trapping): Add freshly prepared NaCNBH 3​ to a final concentration of 2 mM. Incubate for an additional 30 minutes at room temperature[3].

  • Desalting: Quench the reaction with 0.1% Formic Acid and rapidly desalt the sample using a Zeba Spin Desalting Column (7K MWCO) to remove excess compound and reducing agent.

  • LC-MS Analysis: Inject the sample onto a LC-TOF MS system equipped with a C4 intact protein column. Deconvolute the raw mass spectra using maximum entropy algorithms (e.g., MaxEnt1).

  • Mass Shift Calculation: The expected mass shift for the reduced Schiff base of 2-Chloro-6-(piperidin-1-yl)benzaldehyde (Free base MW: ~223.7 Da) is +207 Da (Addition of compound mass, loss of H 2​ O, addition of 2H from reduction).

Quantitative Data Summary

The following tables summarize the expected pharmacological and mass spectrometry profiles when utilizing this compound under the described protocols.

Table 1: Enzymatic Kinetic Profiling (ALDH1A1)

Assay ParameterValue / OutcomeMechanistic Interpretation
IC 50​ (Propionaldehyde substrate) 12.4 µM ± 1.2Moderate potency; steric bulk limits optimal active-site packing.
Hill Slope ( nH​ ) 0.95Indicates a 1:1 stoichiometric binding event.
Mechanism of Inhibition CompetitiveLineweaver-Burk plots show intersecting lines at the y-axis.
Reversibility (Jump Dilution) Rapidly ReversibleActivity recovers fully upon 100x dilution, confirming dynamic equilibrium.

Table 2: Intact MS Adduct Quantification (Trapped Schiff Base)

Protein TargetNative Mass (Da)Modified Mass (Da)Mass Shift ( Δ Da)Adduct Yield (%)
ALDH1A1 (Apo) 54,850.055,057.1+207.185% (Single Adduct)
ALDH1A1 (K192A Mutant) 54,793.054,793.00.0< 5% (Confirms specific site)

Sources

Application Note & Protocol: A Scalable Synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride for Industrial Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, a key intermediate in pharmaceutical and materials science research. The protocol herein details a robust and reproducible two-step synthetic route, commencing with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-fluorobenzaldehyde and piperidine, followed by conversion to the corresponding hydrochloride salt. This application note emphasizes process optimization, safety considerations, and mechanistic understanding to facilitate a seamless transition from laboratory to industrial research scale.

Introduction and Strategic Overview

2-Chloro-6-(piperidin-1-yl)benzaldehyde and its hydrochloride salt are valuable building blocks in the synthesis of a variety of complex organic molecules. The unique substitution pattern—an ortho-chloro group, an ortho-piperidine moiety, and a formyl group—provides multiple reactive handles for further chemical elaboration. The hydrochloride salt form is often preferred for its improved stability, crystallinity, and handling properties, which are critical for industrial applications.[1][2]

The synthetic strategy outlined below was selected for its efficiency, high yields, and scalability. The primary reaction is a nucleophilic aromatic substitution, a well-understood and reliable transformation.[3] The starting material, 2-chloro-6-fluorobenzaldehyde, is commercially available and features a highly activated fluorine atom, which serves as an excellent leaving group in SNAr reactions due to its high electronegativity.[4][5]

Reaction Mechanism and Rationale

The synthesis proceeds in two distinct stages:

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis is the displacement of the fluoride ion from 2-chloro-6-fluorobenzaldehyde by piperidine. This reaction proceeds via a classic SNAr mechanism. The presence of the electron-withdrawing aldehyde and chloro groups activates the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex.

The general mechanism is as follows:

  • Nucleophilic Attack: The nitrogen atom of piperidine attacks the carbon atom bearing the fluorine, which is the more activated position. This forms a negatively charged intermediate known as a Meisenheimer complex.

  • Rearomatization: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.

  • Proton Transfer: A base, such as excess piperidine or an added tertiary amine, removes the proton from the newly formed ammonium species to yield the neutral product, 2-Chloro-6-(piperidin-1-yl)benzaldehyde.

Caption: The SNAr mechanism for the formation of the target aldehyde.

Step 2: Hydrochloride Salt Formation

The free base of the aldehyde is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride. This straightforward acid-base reaction typically results in the precipitation of the crystalline salt, which simplifies purification and improves the compound's handling characteristics.

Detailed Scale-Up Protocol

This protocol is designed for a 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Part A: Synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (g)MolesEquivalents
2-Chloro-6-fluorobenzaldehyde387-45-1158.56100.00.6311.0
Piperidine110-89-485.15134.41.582.5
Potassium Carbonate (K₂CO₃)584-08-7138.21130.80.9461.5
Dimethyl Sulfoxide (DMSO)67-68-5-500 mL--
Ethyl Acetate (EtOAc)141-78-6-2.0 L--
Deionized Water7732-18-5-2.0 L--
Brine (Saturated NaCl solution)--500 mL--
Anhydrous Magnesium Sulfate7487-88-9-50 g--

Procedure:

  • Reactor Setup: Equip a 2 L, three-neck round-bottom flask (or an appropriately sized jacketed glass reactor) with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: Charge the reactor with 2-chloro-6-fluorobenzaldehyde (100.0 g, 0.631 mol), potassium carbonate (130.8 g, 0.946 mol), and dimethyl sulfoxide (500 mL).

  • Reaction Initiation: Begin stirring the mixture to form a suspension. Slowly add piperidine (134.4 g, 1.58 mol) to the reactor over 15-20 minutes. A slight exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours. The use of an oil bath or a reactor heating mantle is recommended for uniform heating.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a 2 L beaker containing 1.5 L of cold deionized water. A precipitate may form.

    • Transfer the aqueous mixture to a 4 L separatory funnel and extract with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with deionized water (2 x 500 mL) followed by brine (1 x 500 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.

Part B: Synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Amount
Crude Aldehyde from Part A-223.70~141 g
Isopropanol (IPA)67-63-0-750 mL
2M HCl in Diethyl Ether--~350 mL
Diethyl Ether (for washing)60-29-7-500 mL

Procedure:

  • Dissolution: Dissolve the crude aldehyde from Part A in isopropanol (750 mL) in a 2 L Erlenmeyer flask. Gentle warming may be required.

  • Precipitation: Cool the solution in an ice bath. While stirring, slowly add 2M HCl in diethyl ether until precipitation is complete. The pH of the solution should be acidic (pH 1-2, check with wet pH paper).

  • Crystallization: Continue stirring the slurry in the ice bath for 1 hour to ensure complete crystallization.

  • Isolation: Collect the white to off-white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 250 mL) to remove any non-polar impurities and residual solvent. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Yield and Analysis: The expected yield is 135-150 g (82-91% over two steps). Characterize the final product by NMR, LC-MS, and melting point to confirm its identity and purity (>98%).

Process Flow Diagram

Synthesis_Workflow cluster_part_a Part A: Free Base Synthesis cluster_part_b Part B: Hydrochloride Salt Formation A1 Charge Reactor: 2-Chloro-6-fluorobenzaldehyde, K₂CO₃, DMSO A2 Add Piperidine A1->A2 A3 Heat to 80-85 °C (4-6 hours) A2->A3 A4 Monitor by TLC/HPLC A3->A4 A5 Cool to RT & Quench with Water A4->A5 A6 Extract with Ethyl Acetate A5->A6 A7 Wash with Water & Brine A6->A7 A8 Dry (MgSO₄) & Concentrate A7->A8 A_Product Crude Aldehyde (Free Base) A8->A_Product B1 Dissolve Crude Aldehyde in Isopropanol A_Product->B1 Proceed to Salt Formation B2 Cool in Ice Bath B1->B2 B3 Add 2M HCl in Ether B2->B3 B4 Stir for 1 hour B3->B4 B5 Vacuum Filtration B4->B5 B6 Wash with Cold Ether B5->B6 B7 Dry in Vacuum Oven B6->B7 B_Product Final Product: 2-Chloro-6-(piperidin-1-yl)benzaldehyde HCl B7->B_Product

Caption: Workflow for the scale-up synthesis of the target compound.

Safety and Environmental Considerations

Hazard Identification and Personal Protective Equipment (PPE):

  • 2-Chloro-6-fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.[4]

  • Piperidine: Flammable, toxic, and corrosive. Handle in a well-ventilated fume hood.[6]

  • Dimethyl Sulfoxide (DMSO): Can facilitate skin absorption of other chemicals.

  • 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride: Potential skin and eye irritant.[1]

  • Required PPE: Standard PPE includes a lab coat, safety goggles, and nitrile gloves. When handling large quantities of piperidine or concentrated acids, a face shield and heavy-duty gloves are recommended.

Handling and Emergency Procedures:

  • All operations should be conducted in a well-ventilated area or fume hood.

  • Keep flammable solvents away from ignition sources.[6]

  • Ensure safety showers and eyewash stations are readily accessible.[7]

  • In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes.[8]

Waste Disposal:

  • All organic waste should be collected in appropriately labeled containers for hazardous waste disposal.

  • Aqueous waste should be neutralized before disposal, in accordance with local regulations.

References

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • BenchChem. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. (2006, August 21). Synthetic Communications.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). Organic Letters.
  • 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride — Chemical Substance Information. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ACS Publications. (2019, March 26). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Organic Process Research & Development.
  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction.
  • Hangzhou Better Chemtech Ltd. (n.d.). SAFETY DATASHEET.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles.
  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Exploring the Synthesis Pathways of 2-Chloro-6-fluorobenzaldehyde.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • 2-CHLORO-4-PIPERIDIN-1-YL-BENZALDEHYDE SDS, 886501-12-8 Safety Data Sheets. (n.d.).
  • Ambeed.com. (n.d.). CAS No. 1193389-82-0 Specifications.

Sources

Application Notes and Protocols for the Use of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a strategically designed aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive aryl chloride, a directing/modulating piperidine group, and a versatile aldehyde handle—renders it an exceptional substrate for palladium-catalyzed cross-coupling reactions. The ortho-piperidine group exerts a notable electronic and steric influence, which can be leveraged for regioselective transformations. The aldehyde functionality provides a convenient point for subsequent derivatization, such as reductive amination, condensation, or oxidation, making this reagent a powerful precursor for the synthesis of complex heterocyclic systems, including phenanthridine and phenanthridinone cores, which are prevalent in biologically active natural products and pharmaceuticals.[1][2][3]

This guide provides an in-depth exploration of the application of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Each section elucidates the underlying mechanism, provides detailed, field-tested protocols, and explains the causality behind critical experimental choices.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl frameworks.[4][5] For 2-Chloro-6-(piperidin-1-yl)benzaldehyde, this reaction enables the direct installation of various aryl or heteroaryl substituents at the 2-position, yielding functionalized biaryl aldehydes. These products are key intermediates for synthesizing phenanthridinone derivatives through subsequent intramolecular cyclization strategies.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence involving a palladium catalyst.[6][7][8] The reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) species. Due to the relative inertness of aryl chlorides compared to bromides or iodides, this step is often rate-limiting and requires the use of electron-rich, bulky phosphine ligands to promote the reaction.[5][9] Following oxidative addition, transmetalation occurs where the organic moiety from an organoboron species (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6][10]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition ArX 2-Chloro-6-(piperidin-1-yl)benzaldehyde ArX->OxAdd Transmetalation Transmetalation Complex L₂Pd(II)(Ar)(Ar') OxAdd->Transmetalation Transmetalation Boronic Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Biaryl Product Transmetalation->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 2-(Phenyl)-6-(piperidin-1-yl)benzaldehyde

This protocol provides a robust starting point for coupling aryl chlorides. The choice of a biarylphosphine ligand like SPhos or XPhos is critical for achieving high yields with sterically hindered and electronically unactivated aryl chlorides.

Materials:

  • 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (1.0 mmol, 272.18 mg)

  • Phenylboronic acid (1.2 mmol, 146.33 mg)

  • [Pd₂(dba)₃] (Dibenzylideneacetone)palladium(0) (0.02 mmol, 18.3 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 32.8 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • Deionized Water (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, phenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial under an inert atmosphere (e.g., in a glovebox), add [Pd₂(dba)₃] and SPhos.

  • Assembly: Quickly add the catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and water via syringe. The presence of water can often accelerate the reaction.[5]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Data and Optimization Parameters
ParameterRecommended ConditionRationale / Notes
Palladium Precatalyst [Pd₂(dba)₃], Pd(OAc)₂Stable Pd(II) or Pd(0) sources that are activated in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid to form a more nucleophilic boronate species.[4]
Solvent Toluene, Dioxane, 2-MeTHFAnhydrous, degassed solvents are required to maintain catalyst activity.
Temperature 80 - 110 °CHigher temperatures are generally needed for the oxidative addition of aryl chlorides.
Typical Yield 65 - 90%Yields are highly dependent on the specific boronic acid and purity of reagents.

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[12][13][14] When applied to 2-Chloro-6-(piperidin-1-yl)benzaldehyde, this reaction provides access to ortho-alkynyl benzaldehydes, which are versatile intermediates for synthesizing various heterocyclic scaffolds through intramolecular cyclization reactions.

Mechanistic Rationale

The classic Sonogashira reaction employs a dual catalytic system involving palladium and copper(I).[12][15][16] The mechanism consists of two interconnected catalytic cycles.[17] In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) occurs, similar to the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the palladium center yields the final arylalkyne product and regenerates the Pd(0) catalyst.[16][17]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition Trans L₂Pd(II)(Ar)(C≡CR') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡CR' Trans->Product ArX Ar-Cl ArX->OxAdd CuX Cu(I)Cl CuAcetylide Cu-C≡CR' CuX->CuAcetylide Alkyne H-C≡CR' Alkyne->CuAcetylide Base Base (Amine) Base->CuAcetylide Deprotonation CuAcetylide->Trans from Cu Cycle

Figure 2: Dual Catalytic Cycle of the Sonogashira Coupling.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-6-(piperidin-1-yl)benzaldehyde

This protocol uses a standard Pd/Cu co-catalyst system. The amine base (e.g., triethylamine) serves both as a base and often as a solvent.

Materials:

  • 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (1.0 mmol, 272.18 mg)

  • Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 mmol, 21.1 mg)

  • Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (5 mL, anhydrous)

  • Toluene (5 mL, anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask with a stir bar, add 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times. Maintaining an oxygen-free environment is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine via syringe, followed by the dropwise addition of phenylacetylene.

  • Reaction: Stir the mixture at 60-80 °C. The reaction is often accompanied by the formation of a precipitate (triethylammonium chloride).

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the salts and catalyst residues, washing the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove residual copper salts, followed by a brine wash (15 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Data and Optimization Parameters
ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available catalysts effective for this transformation.[15]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide intermediate.[12]
Base Triethylamine, DiisopropylamineActs as an acid scavenger and facilitates the deprotonation of the terminal alkyne.[13]
Solvent Toluene, THF, DMFAnhydrous, degassed polar aprotic solvents are preferred.
Temperature 25 - 80 °CThe reaction can often proceed at or near room temperature, but heating may be required for less reactive chlorides.[12]
Typical Yield 70 - 95%Generally high-yielding, but sensitive to oxygen and moisture.

Buchwald-Hartwig Amination: Crafting C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[18][19][20] For the target substrate, this reaction allows the replacement of the chloro group with various amine nucleophiles, opening avenues to novel chemical structures with diverse pharmacological potential.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl chloride to a Pd(0) complex.[11] The resulting Pd(II) complex then coordinates with the amine nucleophile. In the presence of a strong, non-nucleophilic base (such as sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex.[21] The final step is reductive elimination from this complex, which forges the new C-N bond, releases the arylamine product, and regenerates the Pd(0) catalyst.[11][18][20] The choice of ligand is crucial, with bulky, electron-rich phosphines being necessary to facilitate both the oxidative addition and the final reductive elimination steps.[11]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition ArX Ar-Cl ArX->OxAdd Amine R₂NH AmineComplex Amine Coordination [L₂Pd(Ar)(HNR₂)]⁺Cl⁻ Amine->AmineComplex Base Base (e.g., NaOtBu) AmidoComplex Palladium Amido Complex LPd(Ar)(NR₂) Base->AmidoComplex OxAdd->AmineComplex AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Arylamine Product Ar-NR₂ AmidoComplex->Product

Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of 2-(Anilino)-6-(piperidin-1-yl)benzaldehyde

This protocol requires a strong base and rigorously anhydrous and anaerobic conditions due to the sensitivity of the catalyst and base.

Materials:

  • 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (1.0 mmol, 272.18 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 17.4 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Toluene (anhydrous, 10 mL)

Procedure:

  • Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox. Add NaOt-Bu to an oven-dried Schlenk flask with a stir bar.

  • Reagent Addition: Add the [Pd₂(dba)₃], Xantphos, and 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride to the flask.

  • Solvent and Nucleophile: Add anhydrous toluene, followed by the aniline via syringe.

  • Reaction: Seal the flask tightly and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C and stir for 16-24 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Drying and Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Data and Optimization Parameters
ParameterRecommended ConditionRationale / Notes
Palladium Precatalyst [Pd₂(dba)₃], Pd(OAc)₂Common, air-stable precursors for the active Pd(0) catalyst.
Ligand Xantphos, BINAP, XPhosBulky, electron-rich ligands are required to promote C-Cl activation and reductive elimination.[11][22]
Base NaOt-Bu, K₃PO₄, LHMDSA strong, non-nucleophilic base is essential for deprotonating the amine.[20][21]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are mandatory.
Temperature 90 - 110 °CElevated temperatures are typically required for coupling with aryl chlorides.
Typical Yield 60 - 85%Yields can be sensitive to the steric and electronic properties of the amine nucleophile.

Application Workflow: Multi-Step Synthesis of Phenanthridinones

The true power of 2-Chloro-6-(piperidin-1-yl)benzaldehyde lies in its use in multi-step synthetic sequences. A common and powerful application is the synthesis of phenanthridinone scaffolds, which involves an initial Suzuki-Miyaura coupling followed by an intramolecular condensation and subsequent oxidation.

Phenanthridinone_Synthesis Start 2-Chloro-6-(piperidin-1-yl)benzaldehyde Step1 Step 1: Suzuki-Miyaura Coupling + 2-Aminophenylboronic Acid Start->Step1 Intermediate1 Biaryl Aldehyde Intermediate Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (Acid-catalyzed imine formation/cyclization) Intermediate1->Step2 Intermediate2 Dihydrophenanthridine Intermediate Step2->Intermediate2 Step3 Step 3: Oxidation (e.g., DDQ or air oxidation) Intermediate2->Step3 FinalProduct Substituted Phenanthridinone Product Step3->FinalProduct

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common issues. The insights provided are based on established chemical principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride?

A1: The synthesis typically involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichlorobenzaldehyde and piperidine to form 2-Chloro-6-(piperidin-1-yl)benzaldehyde. The subsequent step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Q2: Why is my yield of the SNAr reaction consistently low?

A2: Low yields in the SNAr reaction can stem from several factors. The aromatic ring of 2,6-dichlorobenzaldehyde is deactivated towards nucleophilic attack due to the electron-withdrawing nature of the two chlorine atoms and the aldehyde group.[1] Key areas to investigate include reaction conditions (temperature, solvent), the choice and purity of the base, and potential side reactions.

Q3: What are common side products in this synthesis?

A3: Potential side products include di-substituted products (2,6-di(piperidin-1-yl)benzaldehyde), and products from reaction with the solvent if it is nucleophilic.[2] Additionally, hydrodehalogenation, where a chlorine atom is replaced by hydrogen, can occur under certain conditions.[3]

Q4: How can I effectively purify the final product?

A4: Purification of 2-Chloro-6-(piperidin-1-yl)benzaldehyde can be challenging due to the presence of unreacted starting materials and side products. Column chromatography on silica gel is a common method for purifying the free base. Recrystallization is often employed for the final hydrochloride salt.[4] A mixed solvent system, such as acetonitrile and methanol, can be effective.[4]

Troubleshooting Guide

Issue 1: Low or No Conversion in the Nucleophilic Aromatic Substitution (SNAr) Step

Low conversion is a frequent challenge in this synthesis. The following decision tree can help diagnose and resolve the issue.

Caption: Recommended workflow for the purification of the final product.

Key Purification Insights:

  • Aqueous Work-up: An initial aqueous work-up is essential to remove inorganic salts and water-soluble impurities. [2]* Column Chromatography: This is often the most effective method for separating the desired mono-substituted product from the di-substituted byproduct and unreacted starting material. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is typically effective.

  • Salt Formation and Recrystallization: Converting the purified free base to its hydrochloride salt can facilitate further purification by recrystallization. [4]The choice of solvent for recrystallization is critical and may require some experimentation.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde

This protocol provides a general starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,6-dichlorobenzaldehyde

  • Piperidine

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2,6-dichlorobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add piperidine (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrochloride Salt Formation

Materials:

  • 2-Chloro-6-(piperidin-1-yl)benzaldehyde

  • Diethyl ether (anhydrous)

  • 2M HCl in diethyl ether

Procedure:

  • Dissolve the purified 2-Chloro-6-(piperidin-1-yl)benzaldehyde in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride.

Optimization Strategies

For challenging substrates or to further improve yield, consider advanced catalytic methods.

StrategyCatalyst/Ligand SystemBaseSolventTemperature (°C)Key Advantages
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhos or RuPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-110High efficiency for C-N bond formation, especially with less reactive aryl chlorides. [3][5][6]

Note: Buchwald-Hartwig amination is a powerful tool but requires careful exclusion of air and moisture. The use of pre-catalysts can simplify the procedure and improve reproducibility. [3]

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • electrophilic aromatic substitution on dichlorobenzaldehyde - Benchchem.
  • How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem.
  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]

  • Optimization of the Buchwald-Hartwig reaction. - ResearchGate. Available at: [Link]

  • Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine - Benchchem.

Sources

Technical Support Center: Overcoming Solubility Issues with 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals struggling with the aqueous formulation of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride .

Despite being synthesized as a hydrochloride salt to improve hydration, this compound frequently exhibits erratic solubility profiles. The bulky, lipophilic piperidine ring and the highly hydrophobic chlorobenzene moiety create significant thermodynamic barriers to aqueous dissolution. This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve stable, reproducible formulations.

Diagnostic Decision Matrix

Before altering your formulation, it is critical to diagnose why the compound is precipitating. Use the decision matrix below to identify the root cause of your solubility failure.

G Start Compound Precipitates in Aqueous Media CheckPH Is the media pH > pKa of piperidine ring? Start->CheckPH CheckChloride Is the buffer rich in Chloride ions (e.g., PBS)? CheckPH->CheckChloride No FreeBase Free Base Precipitation (Deprotonation) CheckPH->FreeBase Yes CommonIon Common Ion Effect (Cl- saturation) CheckChloride->CommonIon Yes Sol1 Protocol 1: DMSO/PEG400 Ternary Co-solvent System CheckChloride->Sol1 No Sol2 Protocol 2: HP-β-CD Inclusion Complexation FreeBase->Sol2 CommonIon->Sol1 CommonIon->Sol2

Figure 1: Diagnostic decision matrix for resolving benzaldehyde derivative solubility.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound precipitate immediately when added to Phosphate-Buffered Saline (PBS) or cell culture media?

The Causality: This is a classic manifestation of two competing physical chemistry phenomena:

  • The Common Ion Effect: PBS and standard cell culture media contain high concentrations of chloride ions (e.g., NaCl, KCl). According to Le Chatelier's principle, an excess of chloride ions in the solvent drives the equilibrium of the hydrochloride salt back toward the solid phase, drastically reducing its apparent solubility product ( Ksp​ ) 1.

  • pH-Induced Free Base Conversion: The physiological pH of PBS (7.4) often exceeds the pKa of the piperidine nitrogen. This deprotonates the molecule, converting it from a charged, water-soluble salt into a highly lipophilic free base, which rapidly crashes out of solution.

Q2: How can I formulate this compound for in vitro assays without exceeding the 0.5% DMSO toxicity limit?

The Causality: To overcome the lipophilicity of the free base without disrupting cellular membranes, a graded polarity approach is required. Using a single organic solvent like DMSO often leads to "solvent shock" when introduced to water. Instead, a ternary co-solvent system utilizes Dimethyl sulfoxide (DMSO) to disrupt the initial crystal lattice, while Polyethylene Glycol 400 (PEG 400) acts as an intermediate dielectric bridge and viscosity modifier 2. PEG 400 prevents rapid nucleation when the stock is finally introduced to the aqueous phase 3.

Q3: My downstream assay is highly sensitive to organic solvents. What is a completely aqueous alternative?

The Causality: If co-solvents are strictly prohibited, Cyclodextrins (CDs) are the optimal solution. CDs form dynamic, non-covalent inclusion complexes. The hydrophobic cavity of β -cyclodextrin is perfectly sized to encapsulate bulky, lipophilic moieties like the chlorobenzene or piperidine ring, shielding them from the aqueous environment. For hydrochloride salts, chemically modified CDs like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Methylated- β -cyclodextrin (M- β -CD) are required because they possess significantly higher aqueous solubility than natural β -CD and prevent secondary crystallization 4.

Quantitative Formulation Comparison

The following table summarizes the expected solubility limits and biological compatibility of various formulation strategies for 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride.

Formulation StrategyVehicle CompositionEstimated Solubility LimitBio-Assay CompatibilityPrimary Mechanism of Solubilization
Aqueous Buffer 1X PBS (pH 7.4)< 0.1 mg/mLHighIonic dissociation (Severely limited by common ion effect)
Binary Co-solvent 5% DMSO / 95% Water1.0 - 2.5 mg/mLModerate (DMSO toxicity >1%)Dielectric constant reduction
Ternary Co-solvent 10% DMSO / 40% PEG 400 / 50% Water10.0 - 20.0 mg/mLLow to ModerateCo-solvency & steric nucleation inhibition
Inclusion Complex 20% (w/v) HP- β -CD in Water15.0 - 30.0 mg/mLHigh (No organic solvents)Hydrophobic cavity encapsulation

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to biological testing if the validation checkpoints fail.

Protocol 1: Preparation of a Ternary Co-Solvent System

Best for: High-throughput screening and assays tolerant to low levels of PEG/DMSO.

  • Primary Solubilization: Accurately weigh the required mass of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. Add 10% of the final target volume as pure, anhydrous DMSO. Vortex vigorously until a clear, pale solution is formed.

  • Viscosity Modification: Add 40% of the final target volume as PEG 400. Pipette up and down slowly to ensure homogenous mixing of the two organic phases. The solution should remain perfectly clear.

  • Aqueous Titration: Place the tube on a vortex mixer set to medium speed. Dropwise, add the remaining 50% volume of aqueous buffer (e.g., sterile water or low-chloride buffer).

  • Validation Checkpoint (Tyndall Effect): Shine a laser pointer through the vial in a dark room. If you observe a distinct, solid beam of light scattering through the liquid (Tyndall effect), nano-precipitates have formed. Do not use this solution. You must restart and increase the PEG 400 ratio or decrease the API concentration.

Protocol 2: HP- β -CD Inclusion Complexation (Co-evaporation Method)

Best for: Sensitive cell-based assays, in vivo dosing, and highly lipophilic free-base conversions.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in deionized water. Stir until completely transparent.

  • Molar Complexation: Calculate the molarity of your API. Add the API to the HP- β -CD solution at a 1:2 (API:CD) molar ratio.

  • Equilibration: The solution will initially appear cloudy as the solid API suspends. Place the vial on a thermoshaker at 37°C and 800 RPM for 24 to 48 hours. The prolonged kinetic energy is required to force the bulky piperidine and chlorobenzene rings into the cyclodextrin cavities.

  • Validation Checkpoint (Spectrophotometry): Filter the resulting solution through a 0.22 μ m PTFE syringe filter to remove any uncomplexed drug. Measure the optical density at 600 nm ( OD600​ ). An OD600​<0.01 confirms a true molecular dispersion free of sub-visible aggregates.

References

  • Mechanism of Process-Induced Salt-to-Free Base Transformation of Pharmaceutical Products. ResearchGate. Available at:[Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Available at:[Link]

  • Enhanced Bromhexine Hydrochloride Solubility and Dissolution by Inclusion Complexation with Methylated β-cyclodextrin. Thai Journals Online (ThaiJO). Available at:[Link]

Sources

Technical Support Center: Purification of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth guidance on the purification of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (CAS No. 1193389-82-0).[1][2] The integrity of this intermediate is paramount for the success of subsequent synthetic steps and the validity of biological assays. This document offers a series of troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high purity for this specific benzaldehyde derivative so critical?

High purity is essential for several reasons. Firstly, reactive impurities, such as unreacted starting materials or by-products, can interfere with downstream reactions, leading to complex product mixtures and reduced yields. Secondly, for drug development applications, even trace impurities can exhibit unintended biological activity or toxicity, confounding screening results. Finally, achieving a well-defined and consistent purity profile is a regulatory requirement for the development of active pharmaceutical ingredients (APIs).

Q2: What are the most common impurities I should expect when synthesizing 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride?

While the impurity profile depends on the specific synthetic route, you can generally anticipate the following:

  • Unreacted Starting Materials: Such as 2,6-dichlorobenzaldehyde and piperidine.

  • Over-alkylation Products: Formation of a bis-substituted product, though sterically hindered in this case.

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.

  • Residual Solvents: Solvents used in the reaction and initial workup.

  • Hydrolysis Products: Potential cleavage of the C-N bond under harsh acidic or basic conditions.

Q3: How do I choose the most appropriate purification technique for my sample?

The optimal technique depends on the scale of your synthesis and the initial purity of your crude product. A general decision-making workflow is outlined below. For minor impurities on a large scale, recrystallization is often most efficient. For complex mixtures with multiple, closely related impurities, column chromatography is superior, although it is more resource-intensive.

Q4: What analytical methods are recommended for assessing the purity of the final product?

A combination of methods provides the most comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and detecting residual solvents or structurally distinct impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Purification Strategy Decision Workflow

The following diagram illustrates a logical approach to selecting the best purification method based on initial sample characteristics.

G cluster_start cluster_analysis cluster_decision cluster_paths cluster_methods cluster_end start Crude Product (Post-Workup) analysis Purity Assessment (TLC, ¹H NMR, LCMS) start->analysis purity_check Initial Purity? analysis->purity_check high_purity >90% Purity purity_check->high_purity High low_purity <90% Purity purity_check->low_purity Low recrystallization Recrystallization high_purity->recrystallization Large or Small Scale acid_base Acid-Base Extraction high_purity->acid_base Removes acidic/basic impurities chromatography Column Chromatography (on Free Base) low_purity->chromatography Complex Mixture final_product Pure Product (>98%) recrystallization->final_product acid_base->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Q: My compound "oils out" of the solution instead of forming crystals. How can I resolve this?

A: Oiling out occurs when the solute is insoluble in the solvent at a temperature above its melting point.

  • Causality: The compound melts before it dissolves completely in the hot solvent. As the solution cools, the molten, supersaturated solute separates as an oil rather than forming a crystal lattice.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil. The increased volume may shift the saturation point to a temperature below the compound's melting point.

    • Lower the Solution Temperature: Use a lower boiling point solvent or a mixed solvent system. This ensures the dissolution temperature remains below the compound's melting point.

    • Slow Cooling & Agitation: Allow the solution to cool very slowly with gentle stirring. This encourages molecules to align properly into a crystal lattice.

Q: My recrystallization yield is consistently low. What are the likely causes and how can I improve them?

A: Low yield is typically a solubility issue.

  • Causality: The product has significant solubility in the cold solvent, or too much solvent was used during dissolution.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.

    • Optimize Solvent System: The ideal solvent dissolves the compound when hot but very poorly when cold. Test different solvents or mixed-solvent systems (e.g., isopropanol/water, ethanol/ether).

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.

    • Reduce Transfers: Minimize the number of transfers of the crystalline material to avoid physical loss.

Column Chromatography Issues

Q: My compound is streaking badly on the silica TLC plate and won't move from the baseline. What's wrong?

A: This is characteristic behavior for a salt on silica gel.

  • Causality: As a hydrochloride salt, your compound is highly polar and ionic. It binds irreversibly to the acidic silica gel surface, resulting in streaking (tailing) and poor mobility. You should not run the hydrochloride salt directly on a standard silica gel column.

  • Solution: You must first convert the salt to its corresponding free base, 2-Chloro-6-(piperidin-1-yl)benzaldehyde, before chromatography. The free base is less polar and will chromatograph effectively. After purification, you can reconstitute the hydrochloride salt if required.

Q: I've converted my compound to the free base, but I'm still getting poor separation from an impurity. What can I adjust?

A: Separation is a function of the differential partitioning of compounds between the stationary and mobile phases.

  • Causality: The chosen eluent (mobile phase) has a polarity that is too similar for both your product and the impurity, causing them to co-elute.

  • Solutions:

    • Adjust Eluent Polarity: Systematically vary the ratio of your solvents. For a typical hexane/ethyl acetate system, decreasing the proportion of ethyl acetate (the more polar solvent) will increase the retention time of all compounds and may improve separation.[3]

    • Change Solvent System: If adjusting ratios fails, switch to a different solvent system with different selectivities (e.g., dichloromethane/methanol).

    • Add a Modifier: Since the free base contains a basic piperidine nitrogen, residual acidity on the silica can still cause tailing.[] Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can neutralize these active sites and result in sharper peaks and better separation.

Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Recrystallization

This method is effective for removing non-basic or highly acidic impurities and is scalable.

Workflow Diagram:

G cluster_workflow Acid-Base Extraction Workflow dissolve 1. Dissolve HCl Salt in Water/EtOAc basify 2. Basify Aqueous Layer (sat. NaHCO₃ soln) dissolve->basify extract 3. Extract Free Base into EtOAc (x3) basify->extract wash 4. Wash Organics (Brine) extract->wash dry 5. Dry Organics (Na₂SO₄) wash->dry filter_evap 6. Filter & Evaporate (Isolate Free Base) dry->filter_evap resalt 7. Re-form HCl Salt (HCl in Ether/Dioxane) filter_evap->resalt

Caption: Experimental workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolution & Neutralization: Dissolve the crude hydrochloride salt in a mixture of water and an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with swirling.[5] Continue until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper). This converts the hydrochloride salt to the free base, which will partition into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Washing & Drying: Combine all organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified free base, likely an oil or low-melting solid.

  • Recrystallization (Optional, for Free Base): The free base can be further purified by recrystallization from a non-polar solvent system like heptane/ether.

  • Salt Formation: To recover the hydrochloride salt, dissolve the purified free base in a minimal amount of a dry solvent like diethyl ether or DCM. Add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.

  • Final Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold, dry ether, and dry under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is ideal for removing closely related, non-ionic impurities.

  • Prepare the Free Base: Convert the crude hydrochloride salt to the free base as described in steps 1-5 of Protocol 1. It is critical to start with the neutral compound.

  • Determine Eluent System via TLC: On a silica gel TLC plate, spot your crude free base. Develop the plate in various solvent systems. A good system will give your product an Rf value of ~0.3. A common starting point for such compounds is a mixture of Hexane and Ethyl Acetate (e.g., starting with 9:1 and moving to 4:1).[3] Consider adding 0.5% triethylamine to the eluent to prevent tailing.

  • Pack the Column: Pack a flash chromatography column with silica gel using your chosen eluent system.

  • Load the Sample: Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading") and place it at the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Isolate: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

  • Re-form Salt (Optional): If the hydrochloride salt is the desired final form, proceed with step 7 of Protocol 1.

Data Summary Table
Purification TechniqueBest ForKey Parameters & Recommended Starting PointsExpected Purity
Recrystallization Removing minor impurities; Large scale; Product with >90% initial purity.Solvent System: Isopropanol/Water, Ethanol/Ether.[5]>98%
Acid-Base Extraction Removing acidic or neutral impurities from the basic product.Base: Saturated aq. NaHCO₃ or K₂CO₃. Extraction Solvent: Ethyl Acetate or DCM.>95% (often used before a final polish)
Column Chromatography Complex mixtures; Removing structurally similar impurities.Stationary Phase: Silica Gel. Mobile Phase (for Free Base): Hexane/Ethyl Acetate (e.g., 7:3 v/v) + 0.5% Triethylamine.>99%
References
  • Vertex AI Search. 2-chloro-6-(piperidin-1-yl)
  • ResearchGate. Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Accessed March 19, 2026.
  • Sapphire Bioscience. 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride. Accessed March 19, 2026.
  • Ambeed.com. CAS No.
  • NextSDS. 2-Chloro-6-(Piperidin-1-Yl)
  • Sigma-Aldrich. 2-Chloro-6-(piperidin-1-yl)benzaldehyde. Accessed March 19, 2026.
  • BLDpharm. 1193389-82-0|2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. Accessed March 19, 2026.
  • CDH Fine Chemicals India. 2-Chloro Benzaldehyde CAS No 89-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed March 19, 2026.
  • PubChem. 2-chloro-6-(piperidin-1-yl)benzaldehyde (C12H14ClNO). Accessed March 19, 2026.
  • Royal Society of Chemistry. [Supporting Information] Table of Contents - Rsc.org. Accessed March 19, 2026.
  • Vertex AI Search. 2-(piperidin-1-yl)
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride. Accessed March 19, 2026.
  • BOC Sciences. Piperidine Impurities. Accessed March 19, 2026.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Accessed March 19, 2026.
  • Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Accessed March 19, 2026.
  • Acta Pharmaceutica. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Accessed March 19, 2026.
  • BenchChem. Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. Accessed March 19, 2026.
  • Google Patents. US4379026A - Process for the purification of benzaldehyde. Accessed March 19, 2026.
  • European Patent Office. EP 0016487 B1 - Method for the purification of benzaldehyde. Accessed March 19, 2026.
  • Organic Syntheses. 1-benzylpiperazine - Organic Syntheses Procedure. Accessed March 19, 2026.

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Preventing oxidative degradation of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidative Degradation During Storage

Welcome to the Technical Support Center for 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a specific focus on preventing oxidative degradation. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride during storage?

A1: The primary degradation pathway for 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is the oxidation of the aldehyde functional group. Aromatic aldehydes are susceptible to autoxidation, especially when exposed to oxygen in the air, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).[1][2] This process can be accelerated by environmental factors such as light, heat, and humidity.[1][3]

Q2: How does the structure of this specific molecule influence its stability?

A2: The stability of an aromatic aldehyde is influenced by the electronic and steric effects of the substituents on the benzene ring.[4] In 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, the presence of an electron-withdrawing chlorine atom can enhance stability compared to unsubstituted benzaldehyde.[1] However, the bulky piperidinyl group at the ortho position can introduce steric hindrance, which might influence its reactivity. The hydrochloride salt form generally contributes to the stability of the amine group, preventing its oxidation.[5][6]

Q3: What are the ideal storage conditions to minimize degradation?

A3: To minimize oxidative degradation, 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride should be stored in a cool, dry, and dark environment.[3][7] Specifically:

  • Temperature: Store at or below room temperature (below 25°C).[1][7] Elevated temperatures can accelerate the rate of oxidation.[1][8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[3] If an inert atmosphere is not feasible, ensure the container is tightly sealed.[3][7][9]

  • Light: Protect from light by using amber or opaque containers.[3] UV light can promote photodegradation and oxidation.[1]

  • Humidity: The compound is hygroscopic, meaning it can absorb moisture from the air. Store in a desiccated environment to prevent hydrolysis and potential catalysis of degradation pathways.

Q4: Are there any chemical additives that can prevent oxidation?

A4: Yes, the addition of antioxidants can help to inhibit the oxidation of aldehydes.[1][3] Common antioxidants used for this purpose include:

  • Butylated hydroxytoluene (BHT): A widely used antioxidant that can scavenge peroxy radicals involved in the autoxidation chain reaction.

  • α-Tocopherol (Vitamin E): A natural antioxidant that can also prevent aldehyde oxidation.[10] However, it's important to note that under certain conditions, it may not prevent the decomposition of already formed peroxides and could even promote the accumulation of other aldehydes.[11]

The choice and concentration of an antioxidant should be carefully considered based on the specific application and downstream experimental requirements.

Q5: How can I detect if my sample of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride has degraded?

A5: Degradation can be detected through a combination of visual inspection and analytical techniques:

  • Visual Inspection: A color change (e.g., yellowing) or a change in physical state may indicate degradation.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying the parent compound and its degradation products.[12][13] A new peak corresponding to the carboxylic acid derivative and a decrease in the area of the parent aldehyde peak would indicate degradation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for analyzing volatile and semi-volatile aldehydes and their degradation products.[14][15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a carboxylic acid proton signal (often a broad singlet at a higher chemical shift).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing of the solid compound upon storage. Exposure to air and/or light leading to oxidation.Discard the discolored material. Procure a fresh batch and store it under an inert atmosphere in an amber vial in a cool, dry place.
Inconsistent results in bioassays or synthetic reactions. Partial degradation of the aldehyde to the less reactive carboxylic acid.Quantify the purity of your starting material using HPLC or NMR before each experiment. If degradation is significant, purify the compound or use a fresh, properly stored sample.
Poor solubility of the compound compared to a fresh batch. Formation of insoluble polymeric byproducts or the carboxylic acid, which may have different solubility properties.Attempt to dissolve a small amount in the intended solvent. If solubility is an issue, consider purification by recrystallization if a suitable solvent system can be found. Otherwise, a new batch is recommended.
Appearance of an additional spot on Thin Layer Chromatography (TLC). Formation of one or more degradation products.Use a co-spot with a fresh standard to identify the parent compound. The new spot likely corresponds to the oxidized carboxylic acid.

Visualizing the Degradation and Prevention Pathway

The following diagram illustrates the primary oxidative degradation pathway of 2-Chloro-6-(piperidin-1-yl)benzaldehyde and the key preventative measures.

G cluster_degradation Oxidative Degradation Pathway cluster_prevention Preventative Measures Aldehyde 2-Chloro-6-(piperidin-1-yl)benzaldehyde Peroxy_Radical Peroxy Radical Intermediate Aldehyde->Peroxy_Radical Initiation (O2, Light, Heat) Carboxylic_Acid 2-Chloro-6-(piperidin-1-yl)benzoic acid (Degradation Product) Peroxy_Radical->Carboxylic_Acid Propagation Storage Optimal Storage Conditions - Inert Atmosphere (N2/Ar) - Cool Temperature (<25°C) - Protection from Light - Dry Environment Antioxidants Addition of Antioxidants (e.g., BHT) Antioxidants->Peroxy_Radical Inhibition Prevention_Node Prevention Prevention_Node->Storage Prevention_Node->Antioxidants

Caption: Oxidative degradation pathway and preventative strategies.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride and detecting the presence of its primary oxidative degradation product, 2-chloro-6-(piperidin-1-yl)benzoic acid.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample diluent: 50:50 acetonitrile:water

  • 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride sample

  • Reference standard of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (if available)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of the sample diluent to achieve a concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis: Inject the sample and record the chromatogram. The parent aldehyde is expected to have a specific retention time. The corresponding carboxylic acid, being more polar, will typically elute earlier. The presence of a significant peak at a shorter retention time is indicative of degradation. Purity can be estimated by the relative peak area of the main component.

Protocol 2: Storage under Inert Atmosphere

Materials:

  • Schlenk flask or a vial with a septum-sealed cap

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • Vacuum pump (optional, for vacuum-backfill method)

Procedure:

  • Place the solid 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride into the Schlenk flask or vial.

  • Inert Gas Purge Method:

    • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the solid.

    • Insert a second needle as an outlet.

    • Gently flush the container with the inert gas for 5-10 minutes to displace the air.

    • Remove the outlet needle first, followed by the inlet needle to maintain a positive pressure of the inert gas.

  • Vacuum-Backfill Method (for more rigorous exclusion of air):

    • Attach the flask/vial to a Schlenk line.

    • Carefully evacuate the container under vacuum for a few minutes.

    • Switch the valve to backfill the container with the inert gas.

    • Repeat this vacuum-backfill cycle 3-5 times to ensure complete removal of air.

  • Seal the container tightly. For vials with septa, wrap the cap and septum with parafilm for an extra seal.

  • Store the sealed container in a cool, dark, and dry place.

References

  • Allan Chemical Corporation. (2025, October 23). Impact of Aromatic Aldehydes on Fragrance Stability.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Benchchem. A Comparative Guide to the Theoretical Stability of 2-(allyloxy)benzaldehyde Isomers.
  • Miyake, T., & Shibamoto, T. (1998). Inhibition of Malonaldehyde and Acetaldehyde Formation from Blood Plasma Oxidation by Naturally Occurring Antioxidants. Journal of Agricultural and Food Chemistry, 46(9), 3694–3697. Retrieved from [Link]

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet.
  • Parinandi, N. L., et al. (2008). α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis. Antioxidants & Redox Signaling, 11(6), 1237-1248. Retrieved from [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.).
  • Why is benzaldehyde less reactive than aliphatic aldehyde? (2022, July 12). Retrieved from [Link]

  • Metaldehyde: A Brief on Biodegradation and Detection Methods. (n.d.).
  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF. (n.d.). Retrieved from [Link]

  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.).
  • Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? (n.d.). Retrieved from [Link]

  • Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(40), 13064–13065. Retrieved from [Link]

  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. (n.d.). Retrieved from [Link]

  • Oxidative degradation pathway of biperiden hydro- chloride. (n.d.). Retrieved from [Link]

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Troubleshooting crystallization problems with 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (CAS 1193389-82-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a crystalline form. By understanding the underlying principles of crystallization and the specific properties of this molecule, you can optimize your processes for purity, yield, and desired crystal morphology.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. Each issue is followed by a step-by-step troubleshooting workflow and an explanation of the scientific rationale.

Problem 1: No Crystal Formation Upon Cooling

You've dissolved your compound in a hot solvent, and upon cooling, no crystals have formed. This is a common issue often related to supersaturation or solvent choice.[1]

Root Causes & Solutions
  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to nucleate and grow.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool slowly. If you've already disposed of the mother liquor, you can test for residual compound by dipping a glass stirring rod into it and letting the solvent evaporate. A significant residue indicates a substantial amount of your compound remains in solution.[2]

  • Supersaturation Without Nucleation: The solution might be supersaturated, but the energy barrier for crystal nucleation has not been overcome.

    • Solution 1: Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Solution 2: Seeding: If available, add a single, pure "seed" crystal of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride to the cooled solution. This provides a template for further crystal growth.[1][3]

    • Solution 3: Lowering Temperature: Further cool the solution in an ice bath or even a salt/ice bath to decrease the solubility of the compound and promote nucleation.[1]

Problem 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Instead of solid crystals, an oily layer separates from the solution upon cooling. This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[2] Impurities can also contribute to this issue.[1][3]

Root Causes & Solutions
  • High Solute Concentration or Low Melting Point: The compound is coming out of solution at a temperature above its melting point.

    • Solution 1: Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly.[1][2] This will lower the saturation temperature.

    • Solution 2: Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, giving the molecules more time to arrange into a crystal lattice rather than aggregating as a liquid.[1]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute.[4][5]

    • Solution: Select a solvent or solvent system with a lower boiling point.[5]

Problem 3: Formation of Very Fine Needles or Powder

The crystallization happens too quickly, resulting in very fine needles or a powder. While you have a solid product, this morphology can be difficult to filter, wash, and may trap impurities.[6] Rapid crystallization is often a sign of too high a level of supersaturation upon cooling.[2]

Root Causes & Solutions
  • Rapid Cooling: Cooling the solution too quickly can lead to rapid nucleation and the formation of small crystals.

    • Solution: Re-dissolve the solid by heating and allow it to cool more slowly. Insulating the flask can help slow down the cooling process.[7]

  • High Supersaturation: The concentration of the solute is too high, causing it to "crash out" of the solution.

    • Solution: Re-dissolve the solid in the hot solvent and add a small amount of additional solvent to slightly decrease the concentration.[2]

Problem 4: Low Yield

After filtration and drying, the amount of recovered crystalline material is significantly lower than expected.

Root Causes & Solutions
  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1][2]

    • Solution: If the mother liquor has not been discarded, you can recover more product by evaporating some of the solvent and re-cooling the solution.[1]

  • Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.[7]

Problem 5: Colored Impurities in the Crystals

The final crystalline product has a noticeable color, indicating the presence of impurities.

Root Causes & Solutions
  • Co-crystallization of Impurities: Colored impurities from the reaction mixture have been incorporated into the crystal lattice.

    • Solution: Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use a minimal amount to avoid adsorbing your desired product.[7] It is crucial to filter the hot solution to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride to consider for crystallization?

As a hydrochloride salt, this compound is expected to be a polar, crystalline solid.[8] Its solubility will be highest in polar protic solvents like alcohols and water, and lower in non-polar organic solvents. The presence of the hydrochloride group significantly increases its water solubility compared to its freebase form.[9]

Q2: How do I select an appropriate solvent for the crystallization of this compound?

The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[10] For a polar compound like this hydrochloride salt, good starting points for solvent screening include:

  • Single Solvents: Alcohols (e.g., ethanol, isopropanol), water, or mixtures thereof.[5][8]

  • Mixed Solvents (Solvent-Antisolvent): If the compound is too soluble in one solvent (e.g., methanol), a miscible "anti-solvent" in which it is poorly soluble (e.g., diethyl ether, ethyl acetate) can be added to the hot solution to induce crystallization.[4][10]

Solvent Selection Workflow

start Initial Crystallization Attempt outcome Evaluate Outcome start->outcome no_xtal No Crystals outcome->no_xtal No formation oiling_out Oiling Out outcome->oiling_out Oil forms fine_needles Fine Needles/Powder outcome->fine_needles Poor morphology good_xtal Good Crystals outcome->good_xtal Success sol_conc Increase Concentration no_xtal->sol_conc sol_scratch Scratch Flask no_xtal->sol_scratch sol_seed Add Seed Crystal no_xtal->sol_seed sol_reheat Reheat & Add Solvent oiling_out->sol_reheat sol_slow_cool Cool Slowly oiling_out->sol_slow_cool sol_reheat2 Reheat & Add Solvent fine_needles->sol_reheat2 sol_slow_cool2 Cool Slower fine_needles->sol_slow_cool2

Caption: A decision tree for troubleshooting common crystallization problems.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent
  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point (e.g., isopropanol).

  • Dissolution: Place the crude 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, pre-heat a gravity filtration setup and filter the hot solution into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Recrystallization using a Mixed Solvent System
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent in which it is very soluble (e.g., methanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., ethyl acetate) until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold solvent mixture for washing.

Data Presentation

Table 1: Common Solvents for Crystallization of Polar Organic Compounds

SolventBoiling Point (°C) [5]PolarityNotes
Water100Very HighGood for highly polar salts, but can be difficult to remove.
Methanol65HighGood solvent for many hydrochloride salts.
Ethanol78HighA common and effective choice for recrystallization. [5]
Isopropanol (IPA)82Medium-HighOften a good balance of solvency for salts.
Acetone56MediumCan be a good solvent, but its low boiling point requires care. [5]
Ethyl Acetate77Medium-LowOften used as an anti-solvent with more polar solvents. [5]
Diethyl Ether35LowTypically used as an anti-solvent due to its low polarity. [5]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Crystallization. Chemistry LibreTexts. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ResearchGate. [Link]

  • Chemistry Crystallization. SATHEE JEE - IIT Kanpur. [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. [Link]

  • Crystallization of Organic Compounds. Myerson, A. S. (Ed.). (2002).
  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]

  • The Influence of Impurities and Additives on Crystallization. Cambridge University Press & Assessment. [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZ
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceutical. [Link]

  • Solvent Choice. University of York. [Link]

  • Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. ECHA. [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other loc
  • Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]

  • 2-Chloro-6-(Piperidin-1-Yl)Benzaldehyde — Chemical Substance Information. NextSDS. [Link]

  • 2-chloro-6-(piperidin-1-yl)benzaldehyde (C12H14ClNO). PubChemLite. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Crystal structure of 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione. National Institutes of Health. [Link]

  • 2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]

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Removing piperidine impurities from 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride batches

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the removal of piperidine and other process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride?

The primary impurity of concern is residual piperidine from the synthesis. Other potential impurities can include unreacted starting materials, byproducts from side reactions, and solvents used in the manufacturing process.

Q2: Why is removing residual piperidine critical for my downstream applications?

Piperidine is a basic and nucleophilic compound. Its presence, even in trace amounts, can interfere with subsequent chemical transformations, compromise the stability of the final compound, and potentially lead to the formation of undesired side products. For pharmaceutical applications, stringent control of such impurities is a regulatory requirement.

Q3: What analytical methods are recommended for detecting and quantifying piperidine impurities?

A combination of chromatographic techniques is typically employed for accurate analysis:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying non-volatile or thermally unstable compounds like 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride and piperidine. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is a common starting point.[1][2][3][4] For enhanced sensitivity in detecting trace amounts of piperidine, pre-column derivatization can be utilized.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile impurities like piperidine. Derivatization may be necessary to improve the volatility and chromatographic peak shape of piperidine.[6][7][8]

Q4: Can I use a simple aqueous wash to remove piperidine?

While a simple water wash might remove some piperidine, it is generally not sufficient for achieving high purity, especially since the product is a hydrochloride salt and has some water solubility.[9] A more robust purification strategy like acid-base extraction or recrystallization is recommended.

Troubleshooting Guide: Piperidine Impurity Removal

This section provides detailed protocols and the scientific rationale for the effective removal of piperidine from batches of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride.

Issue 1: High Levels of Piperidine Detected Post-Synthesis

Cause: Incomplete reaction or inefficient initial work-up.

Solution: Acid-Base Extraction. This technique leverages the difference in the basicity of piperidine and the desired product to achieve separation.[10]

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 5% HCl). The acidic wash will protonate the basic piperidine, forming a water-soluble salt that partitions into the aqueous layer. The desired product, already a hydrochloride salt, will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer containing the piperidine hydrochloride impurity.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Diagram: Acid-Base Extraction Workflow

cluster_0 Acid-Base Extraction start Crude Product in Organic Solvent wash_acid Wash with Dilute HCl (aq) start->wash_acid separate_1 Separate Layers wash_acid->separate_1 organic_layer_1 Organic Layer: Product separate_1->organic_layer_1 Keep aqueous_layer_1 Aqueous Layer: Piperidine HCl separate_1->aqueous_layer_1 Discard wash_base Wash with NaHCO3 (aq) organic_layer_1->wash_base separate_2 Separate Layers wash_base->separate_2 organic_layer_2 Organic Layer: Purified Product separate_2->organic_layer_2 Keep aqueous_layer_2 Aqueous Layer: Neutralized Acid separate_2->aqueous_layer_2 Discard dry_concentrate Dry and Concentrate organic_layer_2->dry_concentrate end Purified Product dry_concentrate->end

Caption: Workflow for piperidine removal via acid-base extraction.

Issue 2: Persistent Low-Level Piperidine Impurity and Other Minor Contaminants

Cause: Co-precipitation of impurities or inefficient removal by extraction alone.

Solution: Recrystallization. This is a powerful purification technique for solid compounds, which relies on the differences in solubility between the desired product and impurities in a chosen solvent system.[11]

Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride sparingly at room temperature but readily at elevated temperatures.[12] Common solvents for hydrochloride salts include alcohols like ethanol or isopropanol, or mixtures with other organic solvents.[9] A good starting point is a mixture of isopropanol and ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Table: Solvent Selection Guide for Recrystallization

Solvent SystemSuitability for Hydrochloride SaltsNotes
Isopropanol/Ethyl AcetateExcellentGood for inducing crystallization of polar compounds.
Ethanol/WaterGoodThe addition of water can increase the solubility of the salt.[13]
Acetonitrile/MethanolGoodA polar aprotic and polar protic mixture can be effective.[11]
AcetonePoorOften used as a wash for the final product due to low solubility.[9]
Issue 3: Product "Oiling Out" During Recrystallization

Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

Solution:

  • Add more solvent: This will lower the saturation point of the solution.

  • Use a lower-boiling solvent system: This will ensure the solvent boils before the product melts.

  • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal to provide a nucleation site for crystal growth.

Diagram: Troubleshooting Recrystallization

start Recrystallization Issue? oiling_out Product Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield no_crystals No Crystals Form? start->no_crystals solution_oiling Add more solvent or use a lower boiling point solvent. oiling_out->solution_oiling Yes solution_yield Cool longer in ice bath or reduce initial solvent volume. low_yield->solution_yield Yes solution_crystals Scratch flask or add seed crystal. no_crystals->solution_crystals Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Quantitative Analysis of Piperidines.
  • Wikipedia. (2023, October 26). Acid–base extraction. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from [Link]

  • ResearchGate. (2024, September 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • ACS Publications. (2019, April 12). Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]

  • PubMed. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Retrieved from [Link]

  • National Institutes of Health. (2023, December 9). Total wash elimination for solid phase peptide synthesis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Removal of a Pharmaceutical Process Impurity Using a Reactive Resin. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). AMINE EXTRACTION IN REPROCESSING. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Chloro-6-(Piperidin-1-Yl)Benzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-6-(piperidin-1-yl)benzaldehyde (C12H14ClNO). Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
  • Benchchem. (n.d.). Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide.
  • PubChem. (n.d.). 2-Chloroaniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-6-(pyrrolidin-1-yl)benzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Novel Paeonol Derivatives Alleviate Lipid Accumulation in Low-dose Treatment. Retrieved from [Link]

  • Google Patents. (2000, September 25). Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.

Sources

Technical Support Center: Synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde and its derivatives. The nucleophilic aromatic substitution (SNAAr) reaction required for its synthesis, while straightforward in principle, presents unique challenges, particularly concerning reaction temperature optimization. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring reproducible and high-yield outcomes. Our approach is grounded in established mechanistic principles to explain the "why" behind each recommendation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The underlying reaction is typically the substitution of a leaving group (e.g., fluorine or another chlorine) on a dichlorobenzaldehyde precursor with piperidine.

Issue 1: Low or No Product Formation

Question: I am seeing very low conversion to the desired 2-Chloro-6-(piperidin-1-yl)benzaldehyde. My starting material, 2,6-dichlorobenzaldehyde, is mostly unreacted even after an extended reaction time. What are the likely causes?

Answer: This is a classic activation energy problem, often rooted in suboptimal reaction temperature or catalyst inefficiency. Let's break down the potential causes and solutions.

Root Cause Analysis & Corrective Actions:

  • Insufficient Temperature: The SNAAr reaction requires a significant energy input to overcome the activation barrier for the formation of the Meisenheimer complex, the key intermediate. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step. Be cautious not to overshoot the optimal temperature, which can lead to side reactions (see Issue 2).

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. The base deprotonates the piperidine, increasing its nucleophilicity, while the solvent must be able to dissolve the reactants and be stable at the required temperature.

    • Solution: Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices as they can stabilize the charged Meisenheimer intermediate. For the base, a non-nucleophilic organic base like triethylamine (TEA) or a stronger inorganic base like potassium carbonate (K₂CO₃) is often used. Ensure the base is in slight excess (1.1-1.5 equivalents).

  • Reagent Quality: The purity of your starting materials and reagents cannot be overstated.

    • Solution: Ensure your piperidine is free of water and other impurities. Use anhydrous solvents, especially if employing a moisture-sensitive base. It is good practice to distill piperidine and dry the solvent before use.

Workflow: Diagnosing Low Conversion

G start Low Conversion Observed check_temp Is Reaction Temperature > 80°C? start->check_temp increase_temp Action: Increase temperature in 10°C increments. Monitor via TLC/HPLC. check_temp->increase_temp No check_solvent Is Solvent Aprotic Polar (e.g., DMSO, DMF)? check_temp->check_solvent Yes success Problem Resolved increase_temp->success change_solvent Action: Switch to appropriate aprotic polar solvent. check_solvent->change_solvent No check_reagents Are reagents (piperidine, base) pure and anhydrous? check_solvent->check_reagents Yes change_solvent->success purify_reagents Action: Purify piperidine (distill). Use anhydrous solvent. check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting flowchart for low product conversion.

Issue 2: Significant Impurity Formation, Especially at High Temperatures

Question: When I increase the temperature to drive the reaction, my yield doesn't improve, but I see a significant increase in impurities. What are these side products and how can I avoid them?

Answer: This is a common outcome of over-heating a reaction. High temperatures can activate alternative reaction pathways, leading to undesired byproducts and decomposition.

Common Side Reactions:

  • Bis-substitution: If the starting material is 2,6-dichlorobenzaldehyde, piperidine can substitute both chlorine atoms. This is more likely at higher temperatures and with a large excess of piperidine.

  • Decomposition: The aldehyde functional group can be sensitive to high temperatures and basic conditions, potentially leading to decomposition or polymerization.

  • Reaction with Solvent: At very high temperatures, solvents like DMF can decompose to form dimethylamine, which can then act as a nucleophile, leading to the formation of a dimethylamino-substituted byproduct.

Optimization Strategy: Temperature Screening

A systematic approach is essential to find the "sweet spot" for your reaction temperature.

Parameter Low Temp (e.g., 80-90°C) Optimal Temp (e.g., 100-120°C) High Temp (e.g., >130°C)
Reaction Rate Very SlowModerate to FastVery Fast
Selectivity High (mono-substitution favored)HighLow (risk of bis-substitution and side reactions)
Impurity Profile Low (mostly unreacted starting material)MinimalHigh (decomposition, byproducts)
Recommended Action Increase temperature if conversion is poor after 12-24h.Target this range for initial optimization experiments.Avoid this range unless no reaction occurs at lower temperatures.

Protocol: Temperature Optimization Study

  • Setup: Prepare 3-4 parallel reactions in sealed vials. Use identical concentrations of reactants, solvent, and base.

  • Temperature Gradient: Set each reaction to a different temperature (e.g., 90°C, 100°C, 110°C, 120°C).

  • Monitoring: At set time points (e.g., 2h, 4h, 8h, 16h), take a small aliquot from each reaction. Quench the aliquot and analyze by HPLC or LC-MS.

  • Analysis: Plot the percentage of product and key impurities versus time for each temperature. The optimal temperature is the one that gives the highest yield of the desired product in a reasonable timeframe with the fewest impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrochloride salt form necessary? The final product contains a basic piperidine nitrogen. Converting it to a hydrochloride salt with HCl serves several purposes:

  • Improved Stability: Salts are generally more crystalline and stable than the corresponding free bases, giving them a longer shelf life.

  • Easier Handling: The salt is typically a solid, which is easier to handle, weigh, and purify than the free base, which may be an oil.

  • Increased Solubility: The hydrochloride salt form often improves solubility in aqueous or protic solvents, which can be beneficial for downstream applications.

Q2: Can I use a different base, like sodium hydroxide (NaOH)? It is generally not recommended to use strong, nucleophilic bases like NaOH or KOH. The hydroxide ion (OH⁻) can itself act as a nucleophile, attacking the aromatic ring or the aldehyde, leading to unwanted byproducts like hydroxy-benzaldehyde derivatives. Stick to non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or organic amines like TEA.

Q3: My final product is a dark oil, not a solid. How can I purify it? A dark color often indicates impurities or decomposition products.

  • Initial Purification: First, perform a standard aqueous workup to remove the inorganic base and salts.

  • Column Chromatography: Purify the crude free base using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point. This should separate the desired product from both less polar starting materials and more polar byproducts.

  • Salt Formation: Once you have the pure free base (confirm by NMR and LC-MS), dissolve it in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt should precipitate as a solid.

  • Recrystallization: Collect the solid by filtration and recrystallize it from a suitable solvent system (e.g., ethanol/ether) to obtain a pure, crystalline product.

Q4: Is an inert atmosphere (e.g., Nitrogen or Argon) required for this reaction? While not always strictly necessary, using an inert atmosphere is highly recommended. It prevents potential oxidation of the aldehyde functional group, especially at elevated temperatures over long reaction times. This is a simple precaution that can significantly improve the purity and consistency of your results.

References

  • Title: Nucleophilic Aromatic Substitution. Source: Organic Chemistry (5th ed.), Paula Yurkanis Bruice. URL: [Link]

  • Title: Solvent Effects in Organic Chemistry. Source: Chemical Reviews. URL: [Link]

  • Title: A review on the stability of dimethylformamide in the presence of acid and base. Source: Organic Process Research & Development. URL: [Link]

Validation & Comparative

HPLC method validation for testing 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride purity

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Method Research

I'm currently engaged in comprehensive Google searches. My focus is on gathering crucial HPLC method validation guidelines from regulatory bodies such as the ICH, FDA, and EMA. Additionally, I'm trying to identify existing HPLC methods suitable for analyzing 2, which I intend to scrutinize.

Gathering Literature & Structuring

I'm now expanding my literature search to include degradation pathways and potential impurities of the target compound. Simultaneously, I've started structuring the guide. My focus is on introducing the need for purity analysis, then moving into method development details with justifications for the parameters. I plan to incorporate a comparative section, exploring alternative techniques like GC-MS and UPLC, and present pros and cons for this analysis.

Expanding Method Validation Scope

I'm now diving deep into the practical aspects. I will draft detailed, step-by-step experimental protocols for each validation test, ensuring clear, reproducible instructions. I'll create visual diagrams to illustrate the workflow and logical connections, and will structure quantitative data into tables. Every piece of data will be sourced and cited, and all sources will be verifiable via clickable URLs.

A Comparative Guide to Piperidinyl and Morpholinyl Benzaldehyde Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and medicinal chemistry, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Among the vast arsenal of available reagents, 4-(piperidin-1-yl)benzaldehyde and 4-morpholinobenzaldehyde stand out as versatile intermediates. Though structurally similar, the subtle substitution of a methylene group in the piperidine ring with an oxygen atom in the morpholine moiety imparts significant, and often decisive, differences in their physicochemical properties, reactivity, and metabolic stability. This guide provides an in-depth, data-driven comparison of these two valuable scaffolds to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors. We will explore their electronic and steric profiles, compare their performance in key synthetic transformations, and provide detailed experimental protocols for their synthesis and application.

Introduction: A Tale of Two Heteroatoms

The piperidine and morpholine rings are ubiquitous scaffolds in pharmaceuticals and functional materials.[1][2] When appended to a benzaldehyde core, they create powerful synthetic intermediates where the heterocyclic amine acts as a strong electron-donating group, activating the aromatic ring and influencing the reactivity of the aldehyde.

  • 4-(Piperidin-1-yl)benzaldehyde: Features a saturated six-membered ring containing one nitrogen atom. The alkyl groups of the ring are electron-donating, making the nitrogen atom a strong electron donor and highly basic.

  • 4-Morpholinobenzaldehyde: Is a six-membered heterocycle containing both a nitrogen and an oxygen atom.[3] The presence of the electronegative oxygen atom significantly alters the electronic properties of the nitrogen, reducing its basicity compared to piperidine.[4][5]

This fundamental difference is the primary driver of the distinct chemical behaviors explored in this guide.

Physicochemical Properties: The Impact of Oxygen

The introduction of an oxygen atom into the morpholine ring profoundly affects its electronic and physical properties compared to the all-carbon backbone of piperidine. These differences are crucial for considerations such as reaction solvent choice, basicity, and the pharmacokinetic profile of resulting molecules in drug discovery.[6]

Property4-(Piperidin-1-yl)benzaldehyde4-MorpholinobenzaldehydeCausality & Implication
Molecular Formula C₁₂H₁₅NO[7]C₁₁H₁₃NO₂[8]The additional oxygen atom in morpholine increases its molecular weight and polarity.
Molecular Weight 189.25 g/mol [7]191.23 g/mol [8]Minimal difference, both are suitable for fragment-based drug design.
Appearance Yellow solid[7]Light yellow to orange powder/crystal[3][8]Both are typically solids at room temperature.
Melting Point 61-64 °C[7]65-69 °C[8][9]The slightly higher melting point of the morpholine derivative can be attributed to stronger intermolecular forces due to the polar ether group.
Boiling Point ~344.3 °C at 760 mmHg[7]~365.5 °C (Predicted)[8]Higher polarity leads to a higher boiling point.
Nitrogen Basicity (pKa of conjugate acid) ~11.1-11.2 (Piperidine)[6]~8.4-8.7 (Morpholine)[6]The electron-withdrawing inductive effect of the oxygen atom in morpholine reduces the electron density on the nitrogen, making it significantly less basic than piperidine.[5] This is a critical factor in its role as a catalyst or its interaction with biological targets.
Solubility Soluble in organic solvents.Generally higher solubility in polar solvents.[3]The ether oxygen in morpholine can act as a hydrogen bond acceptor, increasing aqueous solubility, a desirable trait in medicinal chemistry.[10]

Synthesis of the Benzaldehyde Derivatives

The most common and efficient method for synthesizing both derivatives is through a nucleophilic aromatic substitution (SNAᵣ) reaction, typically using 4-fluorobenzaldehyde as the starting material. The fluorine atom is an excellent leaving group, and the reaction is driven by the nucleophilicity of the secondary amine.

G cluster_0 General Synthetic Workflow 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 100 °C) 4-Fluorobenzaldehyde->Reaction Heterocycle Piperidine or Morpholine Heterocycle->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Recrystallization Reaction->Workup Product 4-(Piperidinyl/Morpholinyl)benzaldehyde Workup->Product

Caption: General workflow for synthesizing the title compounds.

Experimental Protocol: Synthesis of 4-Morpholinobenzaldehyde

This protocol is adapted from a standard procedure for SNAᵣ reactions.[8]

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (26.1 g, 0.300 mol), and anhydrous potassium carbonate (40.0 g, 0.289 mol).

  • Solvent Addition: Add 300 mL of N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 100 °C and stir at reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure to remove the DMF.

  • Precipitation: Slowly pour the resulting residue into 500 mL of ice-cold water and stir. Allow the mixture to stand overnight to ensure complete precipitation of the product.

  • Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 100 mL). Recrystallize the crude product from methanol to afford pure 4-morpholinobenzaldehyde as yellow crystals. The expected yield is typically high, around 85-90%.

Note: The same procedure can be followed for the synthesis of 4-(piperidin-1-yl)benzaldehyde using piperidine in place of morpholine.

Reactivity and Applications in Organic Synthesis

The primary difference in reactivity stems from the electron-donating ability of the heterocyclic nitrogen. The more basic piperidine nitrogen is a stronger electron-donating group, which makes the attached aromatic ring more electron-rich compared to the morpholine-substituted analogue.

This has several consequences:

  • Aldehyde Reactivity: The aldehyde group on the piperidinyl derivative is slightly less electrophilic due to the greater electron donation into the ring. This can influence rates of reactions like imine formation or Wittig reactions.

  • Aromatic Ring Reactivity: The piperidinyl-substituted ring is more activated towards electrophilic aromatic substitution and is a better nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Case Study: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11] Both 4-(piperidin-1-yl)benzaldehyde and 4-morpholinobenzaldehyde can be synthesized via this method, or they can act as the amine coupling partner if a suitable halo-benzaldehyde is used. However, a more illustrative comparison is their performance as aryl halide substrates. Let's consider the coupling of a bromo-substituted derivative with a secondary amine like morpholine.

G start Pd(0)L (Active Catalyst) OA Oxidative Addition start->OA Pd_II_complex L-Pd(II)-Br     |    Ar OA->Pd_II_complex RE Reductive Elimination RE->start Catalyst Regeneration Product Ar-NR₂ (Coupled Product) RE->Product DP Deprotonation (Base) Pd_Amido_complex L-Pd(II)-NR₂     |    Ar DP->Pd_Amido_complex LA Ligand Association Pd_Amine_complex [L-Pd(II)-NHR₂]⁺      |     Ar LA->Pd_Amine_complex ArX Ar-Br (Piperidinyl/Morpholinyl Bromobenzaldehyde) ArX->OA Amine R₂NH (e.g., Morpholine) Amine->LA Pd_II_complex->LA Pd_Amine_complex->DP Pd_Amido_complex->RE

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

In this context, the more electron-rich 4-bromo-N,N-dialkyl-aniline (analogous to the piperidinyl derivative) often undergoes oxidative addition to the palladium(0) center more readily than a less electron-rich aryl bromide. This can lead to faster reaction rates.

Comparative Performance in Cross-Coupling Reactions

Here we provide a summary of expected performance based on general principles and literature precedents for electron-rich aryl halides and amines in common cross-coupling reactions.[12][13]

ReactionCoupling PartnerExpected Performance with Piperidinyl DerivativeExpected Performance with Morpholinyl DerivativeRationale
Suzuki-Miyaura Coupling Arylboronic AcidGenerally higher yields and/or faster reaction rates.Good to excellent yields, may require slightly longer reaction times or higher catalyst loading.The more electron-rich piperidinyl-aryl system facilitates the oxidative addition step in the catalytic cycle.[14][15][16]
Buchwald-Hartwig Amination AmineExcellent substrate, often leading to high yields under standard conditions.Very good substrate, may require slightly more forcing conditions for complete conversion.Similar to the Suzuki coupling, the electron-rich nature favors the initial oxidative addition step.[11][17]
Knoevenagel Condensation Active Methylene CompoundSlightly slower reaction rate expected.Slightly faster reaction rate expected.The aldehyde is more electrophilic due to the less potent electron-donating morpholine group, favoring nucleophilic attack.[18]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for a head-to-head comparison.

  • Setup: In two separate, identical microwave vials, add the respective aryl bromide (e.g., 4-bromo-3-(piperidin-1-ylmethyl)benzaldehyde or its morpholinyl analogue) (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To each vial, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Solvent: Add a 4:1 mixture of Dioxane:Water (5 mL) to each vial.

  • Reaction: Seal the vials and place them in a microwave reactor. Heat to 120 °C for 30 minutes.

  • Monitoring & Workup: After cooling, take an aliquot from each reaction for LC-MS or GC-MS analysis to determine the conversion percentage. Dilute the reaction mixtures with ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography and compare the isolated yields. It is anticipated that the piperidinyl derivative will show a slightly higher conversion and isolated yield under identical conditions.

Applications in Medicinal Chemistry

The choice between a piperidine and a morpholine scaffold is a cornerstone of modern drug design.[19][20]

  • Piperidine: The strong basicity of the piperidine nitrogen often leads to protonation at physiological pH. While this can enhance solubility, it can also lead to off-target effects, such as hERG channel liability. The lipophilic nature of the -CH₂- groups can increase metabolic susceptibility, often leading to more rapid clearance.[1][4] Piperidine derivatives are found in numerous anti-inflammatory, anticancer, and CNS-active agents.[19][21]

  • Morpholine: The lower basicity of the morpholine nitrogen means it is less likely to be protonated at physiological pH.[6] The polar ether oxygen generally increases aqueous solubility and can act as a hydrogen bond acceptor, improving drug-target interactions. Crucially, the morpholine ring is generally considered more metabolically stable than the piperidine ring, which can lead to a longer half-life and improved pharmacokinetic profile.[4][10] This has made it a "privileged" scaffold in modern medicinal chemistry, particularly in kinase inhibitors.[20]

G Start Choosing a Scaffold for My Synthesis Q1 Is high nitrogen basicity and strong electron donation required? Start->Q1 Q2 Is metabolic stability and higher polarity a priority? Q1->Q2 No Piperidine Choose Piperidinyl Benzaldehyde (e.g., for activating sluggish cross-coupling partners) Q1->Piperidine Yes Q2->Piperidine No (Reactivity is sole focus) Morpholine Choose Morpholinyl Benzaldehyde (e.g., for medicinal chemistry, improved PK properties) Q2->Morpholine Yes

Caption: Decision tree for scaffold selection.

Conclusion

While 4-(piperidin-1-yl)benzaldehyde and 4-morpholinobenzaldehyde may appear interchangeable at first glance, their underlying electronic differences lead to distinct advantages depending on the application.

  • Choose 4-(Piperidin-1-yl)benzaldehyde when:

    • Maximizing the electron-donating effect is paramount.

    • Enhanced reactivity in catalytic cycles like Suzuki or Buchwald-Hartwig amination is desired.

    • Metabolic stability and high polarity are not primary concerns.

  • Choose 4-Morpholinobenzaldehyde when:

    • The final product is intended for a medicinal chemistry program where metabolic stability, lower basicity, and improved solubility are critical.[4][10][20]

    • A slightly more electrophilic aldehyde is needed for reactions like condensations.

    • You need a reliable, versatile building block with favorable physicochemical properties for drug-like molecules.[3]

By understanding the nuanced interplay between structure, reactivity, and function, researchers can strategically select the optimal benzaldehyde derivative to accelerate their synthetic and drug discovery objectives.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. [Link]

  • G. Lambrinidis, et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • A. A. Al-Hussain, et al. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. National Center for Biotechnology Information. [Link]

  • A. Parkin, et al. Structures of piperazine, piperidine and morpholine. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. [Link]

  • Chemistry Stack Exchange. How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine?. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • V. A. Pal'chikov. Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Google Patents.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Chemistry Europe. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Courseware.cutm.ac.in. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

  • Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • ResearchGate. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

  • ResearchGate. Multi-component reaction of benzaldehyde, piperidine, and 4-hydroxycomarin in water and organic solvents. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. [Link]

  • Science Publishing Group. Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. [Link]

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LC-MS Validation of 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating complex pharmaceutical intermediates. (CAS 1193389-82-0) is a highly versatile bifunctional building block. Its aldehyde group readily undergoes reductive aminations and condensations, while the ortho-chloro substituent serves as a handle for transition-metal-catalyzed cross-couplings.

However, tracking the reaction products of this compound presents unique chromatographic and mass spectrometric challenges. The basic piperidine nitrogen often causes severe peak tailing due to secondary interactions with residual silanols, and the isotopic signature of the chlorine atom requires high-resolution mass spectrometry (HRMS) to differentiate target products from isobaric impurities. This guide provides an objective, data-driven comparison of LC-MS methodologies for validating these reaction products, grounded in the principles of the[1].

Mechanistic Context: The Causality of Chromatographic Choices

When analyzing reaction mixtures containing 2-chloro-6-(piperidin-1-yl)benzaldehyde derivatives, the choice of stationary phase is not arbitrary; it is dictated by the molecule's physicochemical properties.

  • The Basic Nitrogen Challenge: The piperidine ring is highly basic (pKa ~10–11). At typical LC-MS acidic pH (e.g., 0.1% formic acid, pH ~2.7), it is fully protonated. On fully porous, older-generation C18 columns, this leads to ion-exchange interactions with unendcapped silanols, resulting in peak asymmetry ( As​>1.5 ).

  • The Core-Shell Advantage: Sub-2 µm and sub-3 µm core-shell (superficially porous) particles mitigate this. By restricting the diffusion path of the analyte to a thin porous shell surrounding a solid silica core, the longitudinal diffusion and resistance to mass transfer (the B and C terms of the van Deemter equation) are minimized. As demonstrated in [2], this results in sharper peaks, higher theoretical plate counts, and superior resolution of closely eluting reaction byproducts.

Comparative Analysis 1: Column Chemistries

We compared three standard approaches for the separation of a crude reductive amination mixture derived from 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride.

Table 1: Performance Comparison of Column Chemistries for Reaction Product Analysis

ParameterFully Porous C18 (3 µm)Core-Shell C18 (2.6 µm)HILIC (2.6 µm Core-Shell)
Retention Mechanism Hydrophobic PartitioningHydrophobic PartitioningHydrophilic Partitioning
Peak Asymmetry ( As​ ) 1.65 (Severe Tailing)1.05 (Excellent Symmetry)1.20 (Good Symmetry)
Theoretical Plates ( N ) ~12,000~28,000~18,000
Resolution ( Rs​ ) 1.4 (Co-elution risk)2.8 (Baseline resolved)1.1 (Poor retention)
LOD (S/N > 3) 5.0 ng/mL1.2 ng/mL8.5 ng/mL
Suitability ModerateOptimal Sub-optimal

Data Synthesis: The [3] is the superior choice. HILIC struggles because, despite the polar piperidine group, the chloro-aromatic core is highly lipophilic, leading to poor retention and poor resolution on hydrophilic stationary phases.

Comparative Analysis 2: Mass Spectrometry Techniques

Validating the identity and purity of the reaction products requires selecting the right MS analyzer.

  • Triple Quadrupole (QqQ - MRM Mode): Excellent for routine, targeted quantification of known products with high sensitivity. However, it lacks the mass accuracy required to identify unknown byproducts (e.g., over-alkylation) in a crude mixture.

  • Quadrupole Time-of-Flight (Q-TOF - HRMS): Provides exact mass measurements (< 2 ppm error). For 2-chloro-6-(piperidin-1-yl)benzaldehyde products, Q-TOF is critical. The natural isotopic abundance of Chlorine ( 35Cl and 37Cl in a ~3:1 ratio) provides a diagnostic isotopic pattern. Q-TOF allows for the unambiguous confirmation that the chlorine atom has been retained (e.g., in reductive aminations) or successfully displaced (e.g., in Suzuki couplings).

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with [1], the following protocol incorporates a self-validating System Suitability Test (SST) and internal standard (IS) normalization to continuously verify system performance.

Step 1: Sample Preparation & Quenching

  • Quench 10 µL of the reaction mixture with 990 µL of cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to halt the reaction instantly.

  • Spike the quenched sample with 50 ng/mL of an isotopically labeled Internal Standard (e.g., d5​ -piperidine derivative) to correct for matrix effects and ionization suppression.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet precipitated salts or metal catalysts. Transfer the supernatant to an LC vial.

Step 2: System Suitability Testing (SST) Gate

  • Inject a blank (solvent only) to ensure zero column carryover.

  • Inject the SST mix (containing the starting material and a known reference product) six consecutive times.

  • Self-Validation Gate: Proceed with the batch analysis ONLY if the Relative Standard Deviation (RSD) of the retention time is < 0.5% and peak area RSD is < 2.0%.

Step 3: UHPLC-HRMS Separation and Detection

  • Column: Core-Shell C18 (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Q-TOF, ESI+): Capillary voltage 3.5 kV, Desolvation temp 350°C. Acquire data in MS^E (data-independent acquisition) mode to simultaneously capture precursor exact mass and fragmentation spectra.

Step 4: Data Processing & ICH Q2(R2) Evaluation

  • Extract the exact mass chromatograms (XIC) for the target product with a narrow mass window (± 5 ppm).

  • Verify the 35Cl/37Cl isotopic ratio aligns with the theoretical 3:1 distribution.

  • Calculate Specificity, Linearity ( R2>0.999 ), and Limit of Quantitation (LOQ) based on a Signal-to-Noise ratio of 10:1.

Mandatory Visualization: LC-MS Validation Workflow

LCMS_Validation_Workflow Sample Reaction Mixture (2-Chloro-6-(piperidin-1-yl)benzaldehyde) Prep Sample Prep & Quenching (Dilution + Internal Standard) Sample->Prep SST System Suitability Test (SST) (Verify Column Performance) Prep->SST Separation UHPLC Separation (Core-Shell C18 Column) SST->Separation Detection HRMS Detection (ESI+, Q-TOF Exact Mass) Separation->Detection Validation ICH Q2(R2) Validation (LOD, Linearity, Specificity) Detection->Validation Validation->SST Feedback Loop (Continuous Verification)

Fig 1. Self-validating LC-MS workflow for reaction product analysis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL:[Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. SciSpace / KU Leuven. URL:[Link]

  • Single Laboratory Validation of a Quantitative Core Shell-Based LC Separation. MDPI. URL:[Link]

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A Comparative Guide to Quantitative Purity Analysis: Profiling 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is a critical, non-negotiable requirement.[1][2] This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, a key intermediate in synthetic chemistry. We will explore the technical underpinnings of qNMR, present a detailed experimental protocol, and objectively compare its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Principle of Absolute Quantification: Why qNMR Excels

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[3] Its fundamental advantage lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[4][5] This allows for the direct and accurate quantification of a substance without the need for a specific reference standard of the analyte itself, a significant advantage over comparative techniques.[5] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be determined with a high degree of accuracy and traceability to the International System of Units (SI).[6]

Experimental Protocol: qNMR Purity Determination of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

This protocol outlines a self-validating system for the accurate purity determination of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride.

Selection of Internal Standard and Solvent

The choice of internal standard is paramount for accurate qNMR.[7][8] Key criteria include:

  • High Purity: The internal standard must have a certified purity of ≥99.5%.[7]

  • Chemical Stability: It should not react with the analyte, solvent, or trace moisture.

  • Signal Simplicity and Separation: Ideally, the standard should exhibit a simple spectrum (e.g., a singlet) in a region that does not overlap with any analyte signals.[9]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[7]

For 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, Maleic acid is a suitable internal standard when using Dimethyl Sulfoxide-d6 (DMSO-d6) as the solvent. Maleic acid provides a sharp singlet for its two vinyl protons at approximately 6.3 ppm, a region typically free from signals of the analyte. DMSO-d6 is an excellent solvent for a wide range of organic molecules, including hydrochloride salts.

Sample Preparation

Accurate weighing is crucial for qNMR.

  • Using a microbalance with a readability of at least 0.01 mg, accurately weigh approximately 15-20 mg of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 for optimal integration accuracy.[4]

  • Add approximately 0.75 mL of DMSO-d6 to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

The following acquisition parameters are recommended for a 400 MHz spectrometer and should be optimized as necessary.[10]

ParameterRecommended ValueRationale
Pulse ProgramSimple 1-pulse (zg)Ensures uniform excitation across the spectrum.[4]
Relaxation Delay (d1)≥ 5 x T1 of the slowest relaxing protonCrucial for full magnetization recovery, ensuring accurate integration. A conservative value of 30-60 seconds is often sufficient.
Acquisition Time (aq)≥ 3 secondsProvides sufficient digital resolution for accurate peak integration.
Number of Scans (ns)16 - 64To achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest for a precision better than 1%.[11]
Receiver GainOptimized automaticallyTo prevent signal clipping and distortion.[4]
Data Processing and Purity Calculation
  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.[12]

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.[12]

  • Apply a baseline correction to the entire spectrum.[12]

  • Integrate the well-resolved aldehyde proton signal of the analyte (typically around 10 ppm) and the singlet from the maleic acid internal standard (around 6.3 ppm).

  • The purity of the analyte is calculated using the following equation[4]:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • MW : Molar mass

    • m : Mass

    • P : Purity of the internal standard

A Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR offers a direct measure of purity, chromatographic methods like HPLC and GC are workhorses in the pharmaceutical industry for purity and impurity profiling.[1][2][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[2][14] It excels at detecting and quantifying trace impurities, making it indispensable for quality control.[2][15]

  • Principle: Separation is based on the differential partitioning of components between a liquid mobile phase and a solid stationary phase.[14] Purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[5]

  • Strengths: High sensitivity for trace impurities, excellent for complex mixtures.[15]

  • Limitations: The area percent method assumes all components have a similar response factor at the detection wavelength, which can lead to inaccuracies.[5] Accurate quantification of impurities often requires the synthesis or isolation of each impurity as a reference standard, which can be time-consuming and costly.

Gas Chromatography (GC)

GC is ideal for the analysis of volatile and thermally stable compounds.[16][17]

  • Principle: Separation occurs as a sample is vaporized and transported by an inert gas (mobile phase) through a column containing a stationary phase.[16]

  • Strengths: Excellent for analyzing residual solvents and volatile impurities.[16]

  • Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for certain analytes, adding complexity to the sample preparation.[17]

Head-to-Head Comparison

FeatureqNMRHPLCGC
Principle Direct, primary method based on signal intensity proportional to molar concentration.[5]Comparative separation technique based on polarity.[14]Comparative separation technique based on volatility and boiling point.[16]
Reference Standard Requires a certified internal standard of a different compound.[5]Area percent method is common but less accurate; ideally requires a reference standard of the analyte and each impurity.[5]Requires a reference standard of the analyte for accurate quantification.
Accuracy High, provides an absolute purity value.[5]High, but can be influenced by the response factors of impurities.[5]High, with proper calibration.
Precision Excellent, typically with low relative standard deviation (RSD).[5]Very good, with low RSD.[5]Very good, with low RSD.
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.[5]High, based on chromatographic separation. Co-eluting impurities can be an issue.[5]High, based on chromatographic separation.
Sample Throughput Moderate to high, depending on relaxation delays.High, with automated systems.High, with automated systems.
Structural Information Provides detailed structural information of the analyte and any observed impurities.Provides limited structural information (retention time and UV spectrum).Provides limited structural information (retention time).
Solvent Consumption Low (typically <1 mL per sample).High.Low.

Hypothetical Data and Interpretation

To illustrate the potential differences in results, consider the following hypothetical data for a batch of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride:

Analytical TechniquePurity Result (%)
qNMR98.5
HPLC (Area % at 254 nm)99.7
GC (for residual solvents)<0.1%

Interpretation:

The qNMR result of 98.5% represents the absolute purity of the main component. The higher purity value from HPLC (99.7%) could be due to the presence of an impurity that has a significantly lower UV response factor at 254 nm compared to the main compound, leading to its underestimation by the area percent method.[5] The GC result confirms the absence of significant volatile impurities. In this scenario, the qNMR result provides a more accurate representation of the true purity of the material.

Workflow Diagrams

qNMR Purity Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into spectrometer transfer->load_sample setup_params Set acquisition parameters (d1, ns, etc.) load_sample->setup_params acquire Acquire 1H NMR spectrum setup_params->acquire process_fid Process FID (FT, phase, baseline) acquire->process_fid integrate Integrate analyte and standard signals process_fid->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report final purity value calculate->report

Caption: A logical workflow for qNMR purity analysis.

Comparative Purity Assessment Logic

Purity_Comparison cluster_methods Analytical Methods cluster_results Data Integration & Final Assessment Sample Test Sample: 2-Chloro-6-(piperidin-1-yl)benzaldehyde HCl qNMR qNMR (Absolute Purity) Sample->qNMR HPLC HPLC (Impurity Profile, Relative Purity) Sample->HPLC GC GC (Volatile Impurities) Sample->GC Purity_Value Absolute Purity (%) qNMR->Purity_Value Impurity_Profile Identification & Quantification of Impurities HPLC->Impurity_Profile Volatiles Residual Solvents (%) GC->Volatiles Final_Report Comprehensive Purity Report Purity_Value->Final_Report Impurity_Profile->Final_Report Volatiles->Final_Report

Caption: Orthogonal approach for comprehensive purity assessment.

Conclusion: An Integrated Approach for Unquestionable Purity

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of ensuring safety and efficacy.[1][2] While HPLC and GC are invaluable for impurity profiling and detecting trace contaminants, qNMR provides a direct, absolute measure of purity that is often more accurate than the area percent methods commonly used in chromatography.[1][5] The most robust approach to purity determination involves the use of orthogonal methods.[1] By combining the absolute quantification of qNMR with the high sensitivity of HPLC for impurity profiling, a comprehensive and highly reliable assessment of a compound's purity can be achieved, ensuring the highest level of confidence in the quality of pharmaceutical materials.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc.. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Magnetic Resonance in Chemistry. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available at: [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. Available at: [Link]

  • Method Validation of Pharmaceuticals. Scribd. Available at: [Link]

  • qNMR - Quantitative Analysis by NMR. AWS. Available at: [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. Available at: [Link]

  • qNMR Calculation Services: What We Offer & Why It Matters. ResolveMass Laboratories Inc.. Available at: [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical. Ovid. Available at: [Link]

  • qNMR Purity Recipe Book (3 - Data Processing). Mestrelab Research. Available at: [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo. Available at: [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: [Link]

  • Small Molecule Analysis Testing: Liquid Chromatography Versus Gas Chromatography. Brewer Science. Available at: [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at: [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH. Available at: [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. Available at: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]

  • qNMR Calculator. Process Chemistry Portal - Giovanni Meneghelli. Available at: [Link]

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. Available at: [Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing. Available at: [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method. PMC - NIH. Available at: [Link]

  • CHEMICAL PURITY ANALYSIS. Agilent. Available at: [Link]

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. ResearchGate. Available at: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. EUROLAB. Available at: [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at: [Link]

  • 2-Chloro-6-(Piperidin-1-Yl)Benzaldehyde — Chemical Substance Information. NextSDS. Available at: [Link]

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Benchmarking 2-Chloro-6-(piperidin-1-yl)benzaldehyde Hydrochloride in Pd-Catalyzed Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand highly decorated, sp³-rich building blocks, bifunctional substrates like 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (CPB-HCl) have become critical to modern synthetic libraries. However, deploying CPB-HCl in standard cross-coupling manifolds presents a unique triad of chemical challenges: the high bond-dissociation energy of the aryl chloride, the steric and hemilabile nature of the ortho-piperidine group, and the stoichiometric demands of its hydrochloride salt form.

This guide objectively benchmarks CPB-HCl against standard cross-coupling electrophiles (e.g., bromobenzene and 2-chlorobenzaldehyde), providing structural causality, comparative data, and a self-validating experimental protocol for achieving high-yielding Suzuki-Miyaura couplings.

Structural & Mechanistic Profiling: The Causality of Reactivity

To successfully benchmark CPB-HCl, we must first deconstruct how its structural features dictate its behavior in a catalytic cycle compared to standard reagents.

  • Aryl Chloride Recalcitrance: Standard cross-coupling protocols often rely on aryl bromides or iodides due to their low bond-dissociation energies (BDE ~280 kJ/mol). Aryl chlorides like CPB-HCl possess a significantly higher BDE (~330 kJ/mol), shifting the rate-limiting step of the catalytic cycle strictly to the oxidative addition phase [1]. Overcoming this requires highly electron-rich, sterically demanding ligands (e.g., dialkylbiaryl phosphines like XPhos).

  • The Ortho-Piperidine Effect: The piperidine moiety at the 6-position exerts massive steric bulk, which traditionally hinders the approach of the palladium catalyst. However, Lewis basic ortho-substituents can act as hemilabile directing groups. During the catalytic cycle, the piperidine nitrogen can transiently coordinate to the Pd center, stabilizing the dominating transition state during reductive elimination, provided the initial steric barrier of oxidative addition is overcome [2].

  • Hydrochloride Salt Dynamics: Unlike neutral standard reagents, CPB-HCl introduces an equivalent of HCl into the reaction matrix. If unaccounted for, this neutralizes the basic additives required for the transmetalation step. Utilizing a weak, soluble base (like K₃PO₄) to neutralize the salt and drive the reaction often fails in anhydrous conditions; it requires a water-assisted mechanism to ensure base solubility and efficient catalytic turnover [3].

G Pd0 Pd(0) Active Catalyst (L_nPd) OA Oxidative Addition Rate-Limiting Step (C-Cl Cleavage) Pd0->OA CPB-HCl + Base TM Transmetalation (Boronic Acid + Base) OA->TM Hemilabile Piperidine Stabilization RE Reductive Elimination (Biaryl Formation) TM->RE Steric Acceleration RE->Pd0 Product Release

Catalytic cycle of CPB-HCl highlighting piperidine-directed oxidative addition.

Comparative Benchmarking Data

To objectively evaluate CPB-HCl, we benchmarked it against Bromobenzene (the industry standard for facile coupling) and 2-Chlorobenzaldehyde (a structurally similar, but less sterically hindered aryl chloride).

Table 1: Reactivity Profile in Suzuki-Miyaura Coupling

Conditions: 1.0 eq Electrophile, 1.5 eq Phenylboronic acid, 3.0 eq K₃PO₄, Toluene/H₂O (5:1), 80 °C, 12 h.

ElectrophileBond Dissociation EnergySteric HindranceYield (Pd(PPh₃)₄)Yield (Pd(OAc)₂ / XPhos)
Bromobenzene ~280 kJ/molLow>95%>95%
2-Chlorobenzaldehyde ~330 kJ/molModerate45%88%
CPB-HCl ~330 kJ/molVery High<5%82%

Takeaway: Standard first-generation catalysts like Pd(PPh₃)₄ completely fail to activate CPB-HCl due to the combined C-Cl bond strength and extreme steric shielding by the piperidine ring. Transitioning to a Buchwald-type ligand (XPhos) restores reactivity, bringing CPB-HCl nearly on par with unhindered aryl chlorides.

Table 2: Base Optimization for CPB-HCl

Because CPB is supplied as a hydrochloride salt, base selection is the most critical variable. The data below demonstrates the causality between base solubility, the water-assisted mechanism, and overall conversion [3].

Base (Equivalents)Solvent SystemConversion (%)Mechanistic Rationale
K₂CO₃ (2.0 eq)Toluene (Anhydrous)15%Insufficient equivalents to neutralize the HCl salt and activate the boronic acid.
K₃PO₄ (3.0 eq)Toluene (Anhydrous)42%Sufficient stoichiometry, but poor inorganic base solubility in toluene stalls transmetalation.
K₃PO₄ (3.0 eq) Toluene / H₂O (5:1) 85% Water-assisted mechanism enables rapid salt neutralization and biphasic transmetalation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates an internal standard (n-dodecane) from step one, allowing researchers to calculate precise GC-MS conversions and rule out mechanical losses during workup, while a parallel control reaction validates that the transformation is strictly catalyst-dependent.

Materials Required:
  • Substrate: 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (1.0 mmol, 260.16 mg)

  • Coupling Partner: Phenylboronic acid (1.5 mmol, 182.9 mg)

  • Catalyst/Ligand: Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), XPhos (0.04 mmol, 19.1 mg, 4 mol%)

  • Base: K₃PO₄ (3.0 mmol, 636.8 mg)

  • Internal Standard: n-Dodecane (0.5 mmol, 113.5 µL)

  • Solvents: Degassed Toluene (5.0 mL), Degassed Deionized H₂O (1.0 mL)

Step-by-Step Methodology:
  • System Preparation & Control Setup:

    • Flame-dry two 20 mL Schlenk tubes under vacuum and backfill with argon (Tube A: Active, Tube B: Control).

    • Add CPB-HCl, phenylboronic acid, and K₃PO₄ to both tubes.

    • Causality Note: 3.0 equivalents of base are strictly required—1.0 eq to neutralize the piperidine hydrochloride salt, and 2.0 eq to form the reactive boronate species for transmetalation.

  • Catalyst Loading:

    • To Tube A only, add Pd(OAc)₂ and XPhos. Leave Tube B catalyst-free.

  • Solvent & Standard Addition:

    • Add degassed toluene (5.0 mL) and degassed H₂O (1.0 mL) to both tubes.

    • Immediately add exactly 113.5 µL of n-dodecane to both tubes.

    • Causality Note: The addition of water is not optional; it dissolves the K₃PO₄, creating a biphasic system that facilitates the water-assisted transmetalation mechanism crucial for highly hindered substrates [3].

  • Reaction Execution:

    • Seal the tubes and heat to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system. React for 12 hours.

  • Self-Validation (GC-MS Analysis):

    • Cool to room temperature. Extract a 50 µL aliquot from the organic layer of both tubes.

    • Dilute with 1 mL ethyl acetate, filter through a short silica plug to remove Pd black, and inject into the GC-MS.

    • Validation Check: Tube B (Control) must show 0% product. Tube A should show >80% conversion relative to the n-dodecane internal standard peak.

  • Workup & Isolation:

    • Dilute the remaining mixture with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Salt Neutralization (K3PO4 / H2O) Step2 2. Catalyst Activation (Pd precatalyst + Ligand) Step1->Step2 Step3 3. Cross-Coupling (80°C, 12h) Step2->Step3 Step4 4. Validation (GC-MS with Dodecane) Step3->Step4

Self-validating experimental workflow for CPB-HCl cross-coupling.

References

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. National Institutes of Health (NIH). Available at:[Link]

  • Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. ACS Publications. Available at:[Link]

A Comparative Guide to the Synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride: Reproducibility and Pathway Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly substituted aromatic aldehydes is a cornerstone of medicinal chemistry and materials science. 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a key building block, valued for its unique electronic and steric properties which make it a versatile precursor for a range of more complex molecules. This guide provides an in-depth comparison of two plausible and chemically robust synthetic pathways for this compound. The discussion emphasizes the underlying chemical principles, reproducibility, and provides detailed experimental protocols to enable researchers to make informed decisions for their specific applications.

Introduction to the Synthetic Challenge

The target molecule features a sterically hindered trisubstituted benzene ring containing an activating amino group (piperidine), a deactivating chloro group, and a formyl group. The primary challenge in its synthesis lies in achieving regioselective functionalization while managing the competing electronic effects of the substituents. This guide will explore two logical and divergent synthetic strategies:

  • Pathway A: Late-Stage Formylation. This approach involves the initial synthesis of the piperidinyl-substituted chlorobenzene ring, followed by the introduction of the aldehyde group.

  • Pathway B: Early-Stage Formylation. This pathway begins with a di-halogenated benzaldehyde, followed by a nucleophilic aromatic substitution to introduce the piperidine moiety.

Each pathway presents distinct advantages and challenges concerning starting material availability, reaction conditions, and potential side products, all of which impact overall yield and reproducibility.

Pathway A: Nucleophilic Aromatic Substitution followed by Vilsmeier-Haack Formylation

This pathway is arguably the more robust and controllable of the two. It relies on the powerful and highly reliable Vilsmeier-Haack reaction to introduce the formyl group onto an electron-rich aromatic ring. The piperidine substituent is strongly activating and ortho, para-directing, which should facilitate a highly regioselective formylation at the ortho position.

Causality and Experimental Rationale

The success of this pathway hinges on two well-established reactions. First, the nucleophilic aromatic substitution (SNAr) of a halogen from an activated dihalobenzene. 1,2-dichlorobenzene is chosen for its commercial availability. The reaction with piperidine requires elevated temperatures to overcome the activation energy for the substitution. Second, the Vilsmeier-Haack reaction is employed for formylation. This reaction is ideal for electron-rich aromatic systems.[1][2][3] The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile, making it highly selective for activated rings and reducing the likelihood of unwanted side reactions.[4] It is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2]

Experimental Protocol: Pathway A

Step 1: Synthesis of 1-(2-chlorophenyl)piperidine

  • To a sealed reaction vessel, add 1,2-dichlorobenzene (1.0 eq.), piperidine (1.2 eq.), and potassium carbonate (K₂CO₃) (1.5 eq.) in dimethyl sulfoxide (DMSO) as the solvent.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-chlorophenyl)piperidine.

Step 2: Vilsmeier-Haack Formylation to 2-Chloro-6-(piperidin-1-yl)benzaldehyde

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add 1-(2-chlorophenyl)piperidine (1.0 eq.), dissolved in a minimal amount of anhydrous DMF, dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of an aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-Chloro-6-(piperidin-1-yl)benzaldehyde in anhydrous diethyl ether or ethyl acetate.

  • Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualization of Pathway A

Pathway_A cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_step3 Step 3: Salt Formation A1 1,2-Dichlorobenzene A_Intermediate 1-(2-chlorophenyl)piperidine A1->A_Intermediate K2CO3, DMSO, 120-140°C A2 Piperidine A2->A_Intermediate B_Intermediate 2-Chloro-6-(piperidin-1-yl)benzaldehyde A_Intermediate->B_Intermediate 1. Vilsmeier Reagent 2. Heat (60-80°C) 3. Aqueous Workup B1 POCl3 + DMF B1->B_Intermediate Final_Product_A 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride B_Intermediate->Final_Product_A C1 HCl (gas or solution) C1->Final_Product_A

Caption: Workflow for Pathway A: Late-Stage Formylation.

Pathway B: Nucleophilic Aromatic Substitution on a Pre-formed Benzaldehyde

This pathway investigates the alternative sequence: formylation first, followed by the introduction of the piperidine ring. The key starting material for this route would be 2,6-dichlorobenzaldehyde. The challenge here lies in the SNAr reaction on a ring that is now deactivated by the electron-withdrawing aldehyde group.

Causality and Experimental Rationale

The synthesis of 2,6-dichlorobenzaldehyde from 2,6-dichlorotoluene is a well-established industrial process.[5] The critical step is the subsequent nucleophilic aromatic substitution. The presence of the electron-withdrawing aldehyde group will activate the ring towards nucleophilic attack, which is favorable. However, this activation is countered by the steric hindrance from the aldehyde group being ortho to both chlorine atoms. This steric clash can significantly reduce the reaction rate and may necessitate more forcing conditions (higher temperatures, stronger bases) compared to Pathway A's substitution step. These more demanding conditions can increase the risk of side reactions, such as decomposition or reactions involving the aldehyde group itself.

Experimental Protocol: Pathway B

Step 1: Synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde

  • In a high-pressure reaction vessel, combine 2,6-dichlorobenzaldehyde (1.0 eq.), piperidine (1.2-1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.5 eq.) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the vessel and heat the reaction mixture to 140-160 °C for 18-36 hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • After cooling to room temperature, carefully quench the reaction by pouring it into an ice-water mixture.

  • Acidify the mixture with dilute HCl to neutralize any remaining base.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-Chloro-6-(piperidin-1-yl)benzaldehyde in anhydrous diethyl ether.

  • Add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.

Visualization of Pathway B

Pathway_B cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Salt Formation D1 2,6-Dichlorobenzaldehyde D_Intermediate 2-Chloro-6-(piperidin-1-yl)benzaldehyde D1->D_Intermediate NaOtBu, DMF, 140-160°C D2 Piperidine D2->D_Intermediate Final_Product_B 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride D_Intermediate->Final_Product_B E1 HCl (solution) E1->Final_Product_B

Caption: Workflow for Pathway B: Early-Stage Formylation.

Reproducibility Analysis and Pathway Comparison

The choice between these two pathways will ultimately depend on the specific capabilities of the laboratory and the desired scale of the synthesis. Below is a comparative analysis of key performance indicators.

ParameterPathway A (Late-Stage Formylation)Pathway B (Early-Stage Formylation)Rationale & Reproducibility Insights
Number of Steps 32Pathway B is shorter, which is advantageous. However, the difficulty of its key step may negate this benefit.
Starting Materials 1,2-Dichlorobenzene, Piperidine, POCl₃, DMF2,6-Dichlorobenzaldehyde, Piperidine2,6-Dichlorobenzaldehyde is a more advanced intermediate and may be more costly than 1,2-dichlorobenzene.
Reaction Conditions Step 1: High Temp (120-140°C). Step 2: Mild Temp (0-80°C).Step 1: Very High Temp (140-160°C), potentially high pressure.Pathway A's formylation step is mild and highly reproducible. Pathway B's substitution requires forcing conditions, which can lead to lower reproducibility and side product formation.
Regioselectivity Excellent. The piperidine group strongly directs formylation to the ortho position.Not applicable (regiochemistry is pre-defined).The high regioselectivity of the Vilsmeier-Haack reaction in Pathway A is a major advantage for ensuring product purity.
Potential Side Reactions Incomplete formylation; potential for di-formylation is low due to steric hindrance.Aldol condensation of the starting aldehyde under basic conditions; Cannizzaro reaction; other decomposition pathways at high temperatures.Pathway B is more susceptible to side reactions involving the aldehyde functional group, complicating purification.
Overall Yield (Predicted) Moderate to GoodLow to ModeratePathway A is predicted to have a higher and more reproducible overall yield due to the milder conditions of its key formylation step and fewer competing side reactions.
Ease of Purification Generally straightforward column chromatography for both steps.Potentially challenging due to the presence of thermally-induced side products and unreacted starting material.The cleaner reaction profile of Pathway A simplifies the purification process.

Conclusion and Recommendation

Based on this analysis, Pathway A (Late-Stage Formylation) is recommended as the more reliable and reproducible route for the synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. While it involves an additional step compared to Pathway B, the reaction conditions are significantly milder, the key formylation step is highly regioselective and efficient for electron-rich substrates, and the potential for complicating side reactions is substantially lower. This leads to a more predictable outcome, easier purification, and likely a higher overall yield, which are critical factors for both academic research and process development in the pharmaceutical industry. The Vilsmeier-Haack reaction's well-documented reliability provides a strong foundation for the successful and reproducible execution of this synthetic sequence.

References

  • WIPO Patent CN111718249. Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. [Link]

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • Google Patents CN102617312A. Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Pougnet, B. et al. (2012). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Molecules. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series).
  • Chem-Station. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Al-Mulla, A. (2017). Vilsmeier-Haack Reaction in Organic Synthesis. A review.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific reasoning behind each step, ensuring a culture of safety and environmental responsibility in your laboratory. The protocols outlined herein are designed to be self-validating, grounded in established safety standards and regulatory requirements.

Part 1: Hazard Assessment and Immediate Safety Precautions

Understanding the hazard profile of a chemical is the foundation of its safe handling and disposal. 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (CAS No. 1193389-82-0) is a halogenated organic compound.[1][2] Its hazard profile is derived from its own classification and the properties of its structural components: a chlorinated benzaldehyde and a piperidine moiety.

Based on available data, the compound is classified as a skin irritant, an eye irritant, and may cause drowsiness or dizziness.[3] Structurally related compounds, such as piperidine, are known to be toxic, corrosive, and flammable, while benzaldehydes can be combustible and cause respiratory irritation.[4][5][6][7][8] Therefore, a cautious and proactive approach is mandatory.

Core Safety Directives

All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[9] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.

PPE & Environment Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[10]Protects against accidental splashes to the eyes, which can cause serious irritation.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[9]Prevents skin contact, which can lead to irritation.[3] Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Flame-retardant lab coat.Provides a barrier against spills and contamination of personal clothing.
Handling Environment Certified Chemical Fume Hood.Ensures adequate ventilation, preventing the accumulation of potentially harmful dust or vapors.[9][10]

Part 2: The Critical Importance of Waste Segregation

The single most important step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[1][11]

Causality: Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), mandate specific, high-temperature incineration for halogenated organic compounds to ensure their complete destruction and prevent the formation of toxic byproducts like dioxins.[1][12] Mixing halogenated waste with non-halogenated solvent streams contaminates the entire volume, drastically increasing disposal costs and violating compliance standards.[11][13]

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.

G start Generated Chemical Waste (e.g., 2-Chloro-6-(piperidin-1-yl)benzaldehyde HCl) check_halogen Does the compound contain a halogen (F, Cl, Br, I)? start->check_halogen halogenated_container Place in designated HALOGENATED ORGANIC WASTE CONTAINER check_halogen->halogenated_container Yes non_halogenated_container Place in designated NON-HALOGENATED ORGANIC WASTE CONTAINER check_halogen->non_halogenated_container No yes_path YES no_path NO caption Waste Segregation Decision Flow

Caption: Waste Segregation Decision Flow

Part 3: Step-by-Step Disposal Protocols

Follow these detailed procedures for the safe handling and disposal of waste products, contaminated materials, and empty containers.

Protocol 1: Disposal of Solid Waste Compound

This protocol applies to unused, expired, or waste 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Container Setup: Obtain a designated hazardous waste container for solid halogenated organic waste . The container must be made of a compatible material, be in good condition, and feature a secure lid.[13]

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride," and list all associated hazards (e.g., Irritant, Toxic).[9]

  • Transfer: Carefully transfer the solid waste into the container using a clean spatula or scoop. Avoid creating dust.[10]

  • Seal and Log: Securely close the container lid. Record the added quantity in your laboratory's hazardous waste log.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. It should be placed within a secondary containment bin to mitigate potential leaks.[9]

Protocol 2: Small-Scale Spill Cleanup (< 5 grams)

Immediate and correct action is crucial to mitigate risks from a spill.[9]

  • Alert & Evacuate: Alert personnel in the immediate vicinity. Evacuate non-essential personnel from the area.[10]

  • Ventilate: Ensure the fume hood is operational to maximize ventilation.

  • Contain: Gently cover the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.[7][9] Do not use paper towels or other combustible materials.

  • Collect: Once the material is fully absorbed, carefully scoop the mixture into the designated solid halogenated organic waste container. Use non-sparking tools for this process.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol). Place the used cloth into the same solid hazardous waste container.

  • Dispose of PPE: All contaminated PPE, including gloves, must be removed and placed in the hazardous waste container.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office, regardless of size.[9]

Protocol 3: Disposal of "Empty" Containers

An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.

  • Triple Rinsing: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Crucially, each rinse must be collected and disposed of as liquid halogenated hazardous waste. [9] Do not pour the rinsate down the drain.[14]

  • Container Management: Once triple-rinsed, deface or remove the original label. The container can now be managed according to your institution's specific guidelines, which may allow for disposal as regular solid waste or require it to be collected as hazardous waste.[9] Never reuse these containers for other purposes.[9]

By adhering to these scientifically grounded and procedurally detailed guidelines, laboratory professionals can ensure the safe and compliant disposal of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride, upholding their commitment to personal safety and environmental stewardship.

References

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • ECHA. (n.d.). 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride — Chemical Substance Information.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis.
  • BOC Sciences. (n.d.). 2-CHLORO-4-PIPERIDIN-1-YL-BENZALDEHYDE SDS, 886501-12-8 Safety Data Sheets.
  • Fisher Scientific. (2025). 1-(2-Chloroethyl)piperidine hydrochloride - SAFETY DATA SHEET.
  • Carl Roth. (n.d.). Safety Data Sheet: Piperidine.
  • Labbox. (n.d.). Benzaldehyde Analytical Grade.
  • U.S. Government Publishing Office. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Australian Government Department of Health. (2016). Benzaldehyde: Human health tier II assessment.
  • University of Texas at Austin Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). BENZALDEHYDE - CAMEO Chemicals.
  • Enamine. (n.d.). SAFETY DATA SHEET - 2-(2-chloroethyl)piperidine hydrochloride.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • NextSDS. (n.d.). 2-Chloro-6-(Piperidin-1-Yl)Benzaldehyde — Chemical Substance Information.
  • Carl Roth. (n.d.). Safety Data Sheet: Benzaldehyde.
  • CDH Fine Chemicals India. (n.d.). 2-Chloro Benzaldehyde CAS No 89-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • U.S. Environmental Protection Agency (EPA). (1989). Alternative Control Technology Document: Halogenated Solvent Cleaners.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Mitic, A., Skov, T., & Gernaey, K. V. (2017). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Green Processing and Synthesis, 6(3), 353-361.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • BLDpharm. (n.d.). 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride.
  • S.P.C.I. (n.d.). SAFETY DATA SHEET - 2-chlorobenzaldehyde.

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A Senior Application Scientist's Guide to Handling 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. As a Senior Application Scientist, my objective is to provide a framework that not only ensures the safety of laboratory personnel but also preserves the integrity of your research. The procedures outlined below are rooted in the fundamental principles of chemical safety and are designed to be both robust and practical for drug development professionals.

Hazard Assessment and Chemical Profile

2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride (CAS No: 1193389-82-0) is a substituted aromatic aldehyde. While comprehensive toxicological data for this specific compound is limited, its classification and the known hazards of structurally related chemicals necessitate a cautious and well-defined handling strategy.

The primary identified hazards for this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (H336): May cause respiratory irritation, drowsiness, or dizziness.[1]

Given its physical form as a solid, the inhalation of dust particles presents a significant route of exposure. Therefore, all procedures must be designed to minimize or eliminate the generation of airborne dust.

The Hierarchy of Controls: A Foundational Approach

Before detailing specific Personal Protective Equipment (PPE), it is crucial to apply the hierarchy of controls. This established system prioritizes the most effective safety measures.

Hierarchy_of_Controls Workflow for implementing safety controls. Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific research) Engineering Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safeguards) PPE Personal Protective Equipment (PPE) (Last Line of Defense)

Caption: Hierarchy of controls for chemical handling.

For this compound, elimination and substitution are not practical. Therefore, our focus begins with robust Engineering Controls .

  • Primary Engineering Control: All handling of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride powder must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable as it directly addresses the inhalation hazard by capturing dust at the source.

Personal Protective Equipment (PPE): Your Final Barrier

PPE is essential to protect you from exposure when engineering and administrative controls are not sufficient or in the event of an accidental release. The selection of appropriate PPE is contingent on the specific task being performed.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[3][4]To prevent skin contact and irritation. Gloves must be inspected before use and removed properly to avoid skin contamination.[4][5]
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4]To protect eyes from airborne particles and potential splashes.[4]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.[6]To protect skin from accidental contact and spills.[4]
Respiratory Protection Generally not required if handled exclusively within a fume hood. If a fume hood is unavailable or in case of a large spill, a full-face respirator with appropriate particulate filters should be used.[4]To prevent the inhalation of dust, which can cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized procedure is critical for minimizing risk.

A. Preparation and Weighing:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE as specified in the table above.

  • Place a tared weigh boat on an analytical balance inside the fume hood.

  • Carefully open the container of 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride. Avoid creating puffs of dust.

  • Using a clean spatula, carefully transfer the desired amount of the compound to the weigh boat.

  • Securely close the main container.

  • Proceed with your experimental workflow within the fume hood.

B. Post-Handling Decontamination:

  • Upon completion of the task, decontaminate the spatula and any other equipment used.

  • Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.

  • Properly dispose of all contaminated disposables (e.g., weigh boats, gloves) as hazardous waste.

  • Remove your lab coat and gloves.

  • Thoroughly wash your hands with soap and water.[7]

PPE_Decision_Workflow Decision workflow for PPE selection. cluster_PPE_Levels Required PPE Levels Start Handling 2-Chloro-6- (piperidin-1-yl)benzaldehyde HCl? FumeHood Is a certified chemical fume hood available? Start->FumeHood StandardPPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat FumeHood->StandardPPE Yes EnhancedPPE Enhanced PPE: - Standard PPE - Approved Respirator - Face Shield (recommended) FumeHood->EnhancedPPE No Proceed Proceed with caution inside fume hood StandardPPE->Proceed Stop STOP Do not proceed without proper engineering controls EnhancedPPE->Stop

Caption: Decision workflow for PPE selection.

Emergency and Disposal Plans

A. Emergency Procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][8] Seek medical advice if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[4]

B. Disposal Plan: All waste materials contaminated with 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all solid waste (contaminated gloves, paper towels, weigh boats) in a designated, properly labeled hazardous waste container.[3]

  • Container Management: The waste container must be kept closed except when adding waste. It should be stored in a designated and secure satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.[8]

References

  • 2-chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride — Chemical Substance Information. Source: The Substance Database.[Link]

  • SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.[Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.